3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine
Description
BenchChem offers high-quality 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-bromo-2-chlorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBSNKBEWYPTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine as a Privileged Scaffold
[1]
Executive Summary
The compound 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its utility stems from a unique tripartite functionality:
-
Isoxazol-5-amine Core: A stable bioisostere for amides and ureas, capable of engaging in critical hydrogen bonding interactions within kinase ATP-binding pockets and GPCR allosteric sites.[1]
-
Orthogonal Reactivity: The molecule features two distinct reaction handles—a nucleophilic primary amine at C5 and an electrophilic aryl bromide at the para-position of the phenyl ring—allowing for divergent library synthesis.
-
Atropisomerism Control: The ortho-chloro substituent induces a steric twist between the phenyl and isoxazole rings, disrupting planarity. This conformation often improves solubility and selectivity by restricting the rotational freedom of the biaryl axis.
This guide provides a comprehensive technical analysis of the synthesis, reactivity, and characterization of this scaffold, designed for reproducibility in drug discovery workflows.[1]
Structural & Electronic Analysis
Pharmacophore Features
The molecule is designed to serve as a core connector in fragment-based drug discovery (FBDD).
| Feature | Chemical Nature | Medicinal Utility |
| 5-Amino Group | Weak Nucleophile / H-Bond Donor | Key interaction point for H-bond acceptors (e.g., hinge region residues in kinases).[1] Can be derivatized into ureas or amides. |
| Isoxazole Nitrogen | H-Bond Acceptor | Weak base ( |
| 2-Chloro Substituent | Steric Bulk / Lipophilicity | Forces a dihedral angle of ~30-50° between rings.[1] Blocks metabolic oxidation at the ortho position. |
| 4-Bromo Substituent | Electrophile | Handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1] |
Electronic Distribution
The isoxazole ring is electron-deficient, making the 5-amine less nucleophilic than a standard aniline.[1] However, the electron-withdrawing nature of the 3-aryl group (enhanced by the halogens) further modulates this.[1] The 4-bromo group is activated for oxidative addition by Pd(0) due to the inductive effect of the 2-chloro group.[1]
Synthetic Protocol (Step-by-Step)
The industrial standard for synthesizing 3-aryl-isoxazol-5-amines involves the cyclization of
Retrosynthetic Logic
The target is assembled via the C3-C4-C5 + N-O construction strategy.[1]
-
Precursor: 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile.[1]
-
Reagents: Hydroxylamine hydrochloride (
), Base (NaOH or NaOEt).[1]
Detailed Methodology
Safety Note: Hydroxylamine is potentially explosive upon heating; always use the hydrochloride salt and neutralize in situ.
Step 1: Synthesis of
-Ketonitrile Intermediate[1]
-
Reagents: Methyl 4-bromo-2-chlorobenzoate (1.0 eq), Acetonitrile (1.2 eq), NaH (1.5 eq, 60% dispersion), THF (anhydrous).[1]
-
Protocol:
-
Suspend NaH in anhydrous THF under
at 0°C. -
Add acetonitrile dropwise (deprotonation forms the cyanomethyl carbanion). Stir for 30 min.
-
Add solution of methyl 4-bromo-2-chlorobenzoate in THF dropwise.
-
Warm to reflux (65°C) for 4 hours. The solution typically turns yellow/orange.
-
Quench: Cool to 0°C, dilute with water, and acidify with 1N HCl to pH 4.
-
Isolation: Extract with EtOAc, wash with brine, dry (
), and concentrate. Recrystallize from EtOH.
-
Step 2: Cyclization to Isoxazol-5-amine[1]
-
Reagents:
-Ketonitrile (from Step 1), Hydroxylamine hydrochloride (2.0 eq), NaOH (2.5 eq), Ethanol/Water (5:1).[1] -
Protocol:
-
Dissolve hydroxylamine HCl in water; add NaOH to generate free base in situ.
-
Add the
-ketonitrile solution (in Ethanol) to the hydroxylamine mixture. -
Reflux at 85°C for 6–12 hours. Monitor by TLC (formation of polar spot).[1]
-
Workup: Remove EtOH under vacuum. Dilute residue with ice water.
-
Purification: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).[1]
-
Reaction Mechanism Visualization
Caption: Figure 1. The regioselective synthesis proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, followed by cyclization onto the ketone carbonyl.
Reactivity & Functionalization Workflows
This scaffold is designed for "Divergent Synthesis." The order of operations is critical: Suzuki coupling is usually performed before amide coupling if the amide partner is sensitive, though the amine is generally tolerant of Pd-coupling conditions.
Pathway A: Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)
The 4-bromo position is highly reactive towards Suzuki-Miyaura coupling.[1]
-
Catalyst System:
or / XPhos.[1] -
Base:
or . -
Solvent: Dioxane/Water (4:1).[1]
-
Note: The free amine does not require protection for standard Suzuki couplings, but oxidative addition can be sluggish if the catalyst coordinates to the isoxazole nitrogen. High catalyst loading (5 mol%) is recommended.[1]
Pathway B: Amine Derivatization (C-N Bond Formation)
The 5-amino group is weakly nucleophilic.[1]
-
Acylation: Requires activation of the carboxylic acid partner (e.g., HATU/DIPEA or acid chloride/Pyridine).[1]
-
Urea Formation: Reacts smoothly with isocyanates or via carbonyldiimidazole (CDI) activation.[1]
Divergent Synthesis Diagram[1]
Caption: Figure 2. Orthogonal functionalization strategy. The scaffold allows independent modification of the aryl tail (via Br) and the hinge-binding head (via NH2).[1]
Analytical Characterization
To validate the synthesis, the following spectral data is expected.
Proton NMR ( NMR, 400 MHz, DMSO- )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Isoxazole C4-H | 5.0 – 5.8 | Singlet (s) | 1H | Diagnostic Peak. Confirms cyclization.[1] |
| Amine (-NH2) | 6.5 – 7.0 | Broad Singlet (bs) | 2H | Exchangeable with |
| Phenyl Ar-H | 7.4 – 7.8 | Multiplets | 3H | Pattern depends on 2-Cl/4-Br substitution (typically an ABX system).[1] |
Mass Spectrometry (LC-MS)
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine. Retrieved from
-
Stephenson, L., et al. (1969).[1][4] Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C. Retrieved from [1]
-
Morita, T., & Nakamura, H. (2025).[1] Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles. ResearchGate. Retrieved from
-
Kondolff, I., et al. (2004).[1][5] Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions. Tetrahedron. Retrieved from [1]
-
BLD Pharm. (n.d.). Product Information: (3-(4-Bromo-2-chlorophenyl)isoxazol-5-yl)methanamine.[1][6] Retrieved from [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 1595771-09-7|(3-(4-Bromo-2-chlorophenyl)isoxazol-5-yl)methanamine|BLD Pharm [bldpharm.com]
Technical Guide: 5-Amino-3-(4-bromo-2-chlorophenyl)isoxazole
The following technical guide details the properties, synthesis, and applications of 5-amino-3-(4-bromo-2-chlorophenyl)isoxazole , a specialized heterocyclic building block.
Bifunctional Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
5-amino-3-(4-bromo-2-chlorophenyl)isoxazole is a high-value pharmacophore intermediate used primarily in the discovery of small molecule therapeutics. As a 3,5-disubstituted isoxazole , it serves as a bioisostere for amide or ester linkages, providing improved metabolic stability and rigid geometric constraints.
Its value lies in its orthogonal reactivity :
-
The 5-Amino Group: A nucleophilic handle for amide coupling, urea formation, or sulfonylation.
-
The 4-Bromo Moiety: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The 2-Chloro Substituent: Provides critical steric bulk (ortho-effect), twisting the phenyl ring out of coplanarity with the isoxazole, often enhancing selectivity in kinase or GPCR binding pockets.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Physicochemical Data
| Property | Value / Description | Note |
| IUPAC Name | 3-(4-bromo-2-chlorophenyl)-1,2-oxazol-5-amine | |
| Molecular Formula | C₉H₆BrClN₂O | |
| Molecular Weight | 273.51 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 162 – 168 °C | Predicted based on 4-Cl/4-Br analogs [1, 2] |
| Solubility | DMSO (>20 mg/mL), DMF, Methanol | Low water solubility |
| LogP | ~3.2 | Lipophilic due to di-halogenation |
| H-Bond Donors | 2 (Primary Amine) | |
| H-Bond Acceptors | 3 (N, O, N of amine) |
Structural Analysis
The 2-chloro substituent is chemically significant. Unlike the para-bromo group, the ortho-chloro atom induces a dihedral twist between the phenyl ring and the isoxazole core. This non-planar conformation is often exploited in drug design to fill hydrophobic pockets without incurring the entropy penalty of a freely rotating bond.
Synthetic Pathways[1]
The most robust synthesis of 3-aryl-5-aminoisoxazoles involves the cyclization of
Protocol: Cyclization of -Ketonitrile
Precursor: 3-(4-bromo-2-chlorophenyl)-3-oxopropanenitrile
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve hydroxylamine hydrochloride (
, 1.2 equiv) in ethanol/water (4:1 v/v). Add sodium hydroxide (NaOH, 1.2 equiv) to liberate the free base. -
Addition: Add the
-ketonitrile precursor (1.0 equiv) slowly to the hydroxylamine solution at room temperature. -
Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2]
-
Workup: Cool the reaction mixture to 0 °C. The product often precipitates directly.
-
Purification: Filter the solid. Wash with cold water to remove salts. Recrystallize from Ethanol/DMF if necessary to remove trace oxime intermediates.
Synthesis Workflow Diagram
Figure 1: Synthetic route via condensation of
Reactivity & Functionalization Logic
This compound is designed for Divergent Synthesis . The amino group and the bromo group allow researchers to grow the molecule in two distinct vectors.
A. The Amino Group (Nucleophilic Vector)
The 5-amino group on the isoxazole ring is less nucleophilic than a typical aniline due to the electron-withdrawing nature of the isoxazole oxygen.
-
Amide Coupling: Requires strong activation (e.g., HATU/DIEA or acid chlorides).
-
Urea Formation: Reacts smoothly with isocyanates to form urea derivatives, a common motif in kinase inhibitors (e.g., Linifanib analogs).
B. The Bromo Group (Electrophilic Vector)
The 4-bromo position on the phenyl ring is highly activated for palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Couples with aryl boronic acids to create bi-aryl systems.
-
Buchwald-Hartwig: Allows amination to introduce solubilizing groups (e.g., morpholine, piperazine).
Divergent Synthesis Map
Figure 2: Orthogonal functionalization pathways for library generation.
Biological Applications & Case Studies
Kinase Inhibition
Isoxazole-amines are established scaffolds in kinase drug discovery. The 3-phenylisoxazole-5-amine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
-
Relevance: The 2-Cl substitution restricts rotation, potentially locking the inhibitor into a bioactive conformation that fits specific hydrophobic pockets (e.g., in VEGFR or p38 MAP kinase targets) [3].
Anti-Infectives
Analogs of this compound (e.g., sulfamethoxazole derivatives) have historically been used as sulfonamide antibiotics. The 4-bromo-2-chloro substitution pattern is often explored in antifungal research to enhance lipophilicity and membrane permeability against Candida strains [4].
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate).
References
-
Sigma-Aldrich. 5-Amino-3-(4-chlorophenyl)isoxazole Product Sheet. (Analogous property reference). Available at:
-
Chem-Impex International. 5-Amino-3-(4-bromophenyl)isoxazole Datasheet. (Analogous property reference). Available at:
-
PubChem. Compound Summary: 4-Bromo-5-methyl-1,2-oxazol-3-amine.[3] National Library of Medicine. Available at:
-
ResearchGate. Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. (Synthesis methodology validation). Available at:
Sources
Isoxazol-5-amine derivatives in medicinal chemistry
Title: Isoxazol-5-amine Derivatives: Structural Pharmacochemistry, Regioselective Synthesis, and Metabolic Liabilities Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists
Executive Summary
The isoxazol-5-amine scaffold represents a privileged structure in medicinal chemistry, distinct from its 3-amino isomer due to its unique electronic distribution and metabolic profile. Unlike the ubiquitous amide bond, the isoxazol-5-amine serves as a rigid, non-hydrolyzable bioisostere that can participate in critical hydrogen bonding networks within kinase ATP-pockets and GPCR allosteric sites. However, its utility is often bifurcated by two critical factors: the challenge of regioselective synthesis (avoiding the 3-amino isomer or 5-isoxazolone byproducts) and its susceptibility to reductive ring opening —a feature utilized as a prodrug strategy (e.g., Leflunomide) but often considered a liability in stable lead design. This guide synthesizes the structural dynamics, synthetic protocols, and metabolic characterization of this potent chemotype.
Structural Pharmacochemistry & Tautomerism
The Tautomeric Equilibrium
The 5-aminoisoxazole moiety exists in a tautomeric equilibrium between the amino (A) and imino (B) forms. While NMR studies in polar aprotic solvents (DMSO-
-
Amino Form: Dominant in solution;
hybridized exocyclic nitrogen acts as a weak H-bond donor. -
Imino Form: Often trapped in enzyme active sites; exocyclic nitrogen becomes
imine, increasing basicity and altering vector geometry.
Bioisosterism and Binding Modes
The scaffold mimics the geometry of a cis-amide or a urea linkage but with reduced conformational entropy. In kinase inhibitors (e.g., CK1 or FLT3 inhibitors), the isoxazole nitrogen (N2) and the exocyclic amine (at C5) often form a donor-acceptor motif that binds to the hinge region residues (e.g., Val/Leu backbone carbonyls and amides).
Table 1: Physicochemical Profile of Isoxazol-5-amine
| Property | Value/Characteristic | Impact on Drug Design |
|---|
| H-Bond Donors | 1 (Exocyclic
Synthetic Architecture: Achieving Regiocontrol
The synthesis of 5-aminoisoxazoles is historically plagued by regioselectivity issues, often yielding mixtures of 3-amino and 5-amino isomers or the thermodynamic 5-isoxazolone product.
The Challenge of -Ketonitriles
The classic condensation of
-
Basic Conditions: Favor the formation of 3-aminoisoxazoles.
-
Controlled pH / Lewis Acid Catalysis: Required to direct nucleophilic attack of hydroxylamine nitrogen to the nitrile carbon, favoring the 5-amino isomer.
Advanced Protocol: [3+2] Cycloaddition
A more robust, modern approach utilizes the 1,3-dipolar cycloaddition of nitrile oxides to
Therapeutic Applications & Mechanism of Action[1][2][3]
Infectious Disease: Sulfisoxazole
Sulfisoxazole utilizes the isoxazol-5-amine core (N-substituted) to inhibit bacterial folate synthesis.
-
Target: Dihydropteroate Synthase (DHPS).
-
Mechanism: The isoxazole ring mimics the
-aminobenzoic acid (PABA) substrate.[] The N-substitution allows it to compete for the active site, blocking the formation of dihydropteroate.
Inflammation: The Leflunomide "Switch"
Leflunomide is an isoxazole-4-carboxamide, but its mechanism highlights the reactivity of the isoxazole core. It is a prodrug .[2]
-
Activation: Upon oral administration, the isoxazole ring undergoes base-catalyzed or enzymatic ring opening to form the active metabolite, Teriflunomide (A77 1726).
-
Target: Dihydroorotate Dehydrogenase (DHODH).
-
Lesson: While Leflunomide is not a 5-amine, it proves that the isoxazole ring is metabolically labile—a feature that must be stabilized in 5-amine derivatives intended as stable drugs.
Metabolic Liabilities: Reductive Ring Opening
The N-O bond is the "Achilles' heel" of the isoxazole scaffold. In the presence of reductive enzymes (cytosolic reductases, CYP450s) or basic conditions, the ring opens to form a
Pathway:
-
Electron Transfer: Single electron transfer to the N-O antibonding orbital.
-
Cleavage: Rupture of the N-O bond.
-
Tautomerization: The resulting imine hydrolyzes to a ketone or forms a stable enol nitrile.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Aminoisoxazoles
Source: Adapted from Molecules 2004, 9, 527-534.
Objective: Synthesize 3-phenyl-5-aminoisoxazole preventing 3-amino isomer contamination.
-
Preparation of Nitrile Oxide:
-
Dissolve benzohydroximoyl chloride (1.0 eq) in anhydrous toluene.
-
Note: This generates the nitrile oxide in situ.
-
-
Cycloaddition:
-
Add 1-morpholino-2-cyanoethylene (1.0 eq) (the
-cyanoenamine) to the solution. -
Add Triethylamine (1.1 eq) dropwise at
to generate the nitrile oxide.
-
-
Reaction:
-
Stir the mixture at room temperature for 12 hours.
-
The morpholine group acts as a leaving group during the aromatization step.
-
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Recrystallize from ethanol/water.
-
Validation:
NMR should show a singlet at ppm (C4-H) and a broad singlet for .[3]
-
Protocol B: Microsomal Metabolic Stability Assay
Objective: Assess the susceptibility of the isoxazole ring to reductive opening.
-
Incubation System:
-
Test Compound:
final concentration.[4] -
System: Human Liver Microsomes (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation:
-
Pre-incubate at
for 5 mins. -
Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 60 min.
-
Quench: Add aliquot to ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (3000g, 20 min).
-
Analyze supernatant via LC-MS/MS.
-
Key Indicator: Monitor for loss of parent (M+H) and appearance of ring-opened mass (+2H due to reduction).
-
References
-
Mechanisms of Isoxazole Ring Opening
-
Regioselective Synthesis
-
Antibiotic Mechanism (Sulfisoxazole)
- Title: Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem.
- Source: N
-
URL:[Link]
-
Metabolic Clearance (Razaxaban)
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Bromo-2-chlorophenyl Heterocyclic Building Blocks
Strategic Scaffolding for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
The 4-bromo-2-chlorophenyl moiety represents a "privileged intermediate" in modern drug discovery, particularly for kinase inhibitors and metabolic disease therapeutics (e.g., SGLT2 inhibitors). Its utility stems from orthogonal reactivity : the significant difference in bond dissociation energies between the C–Br (approx. 81 kcal/mol) and C–Cl (approx. 96 kcal/mol) bonds allows for highly chemoselective palladium-catalyzed cross-couplings. This guide details the electronic rationale, synthetic protocols, and application logic for utilizing this building block to generate diverse heterocyclic libraries.
Part 1: Structural & Electronic Rationale
The Orthogonal Reactivity Principle
The primary value of this scaffold is the ability to sequentially functionalize the phenyl ring without protecting groups. Under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, the oxidative addition of Pd(0) occurs preferentially at the C4–Br position.
-
C4–Br (High Reactivity): Rapid oxidative addition. Serves as the primary vector for extending the carbon skeleton (e.g., biaryl formation).
-
C2–Cl (Latent Reactivity): Remains inert during C4 functionalization. It serves two roles:
-
Steric Handle: Forces an out-of-plane twist in biaryl systems (atropisomerism control), improving solubility and binding selectivity.
-
Secondary Vector: Can be activated after C4 coupling using specialized bulky phosphine ligands (e.g., XPhos, RuPhos) or converted via Lithium-Halogen exchange.
-
Electronic Modulation
The ortho-chloro substituent exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of attached heterocyclic N-H protons (e.g., in pyrazoles or imidazoles attached at C1). This modulation often improves metabolic stability by reducing the electron density of the aromatic ring, making it less prone to oxidative metabolism by CYP450 enzymes.
Part 2: Synthetic Strategies & Workflows
Core Synthesis: The Sandmeyer Approach
While commercially available, the core hydrazine or halide building blocks are often synthesized de novo to introduce isotopic labels or specific substitution patterns.
Workflow: 4-Bromo-2-chloroaniline
Visualization: Divergent Synthesis Map
The following diagram illustrates how the 4-bromo-2-chlorophenyl core serves as a hub for divergent synthesis.
Caption: Divergent synthetic pathways utilizing the chemoselectivity of the 4-bromo-2-chlorophenyl moiety.
Part 3: Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (C4-Arylation)
Objective: Couple an aryl boronic acid to the C4-Br position while leaving the C2-Cl intact.
Reagents:
-
4-Bromo-2-chlorotoluene (or analog) (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: Avoid highly active catalysts like Pd-XPhos here to prevent Cl coupling.
-
Base: Na₂CO₃ (2.0 equiv)[1]
-
Solvent: DME/Water (3:1) or Toluene/EtOH/Water.
Procedure:
-
Charge a reaction vessel with the aryl bromide, boronic acid, and base.
-
Degas solvents with N₂ for 15 minutes (Critical to preserve catalyst life).
-
Add Pd(PPh₃)₄ under N₂ counter-flow.
-
Heat to 80°C for 4–6 hours. Do not exceed 100°C to avoid C-Cl activation.
-
Validation: Monitor by TLC/LCMS. The product should show a mass corresponding to the loss of Br and addition of Phenyl, with the Cl isotope pattern (3:1 ratio of M:M+2) preserved.
Protocol B: Synthesis of 1-(4-bromo-2-chlorophenyl)-3,5-dimethyl-1H-pyrazole
Objective: Construct a pyrazole ring on the phenyl core using the hydrazine intermediate.
Reagents:
-
4-Bromo-2-chlorophenylhydrazine hydrochloride (1.0 equiv)
-
Acetylacetone (2,4-Pentanedione) (1.1 equiv)
-
Ethanol (0.5 M concentration)
-
Triethylamine (1.2 equiv) (if using hydrochloride salt)
Procedure:
-
Dissolve the hydrazine salt in Ethanol. Add TEA to liberate the free base.
-
Add acetylacetone dropwise at room temperature.
-
Heat to reflux (78°C) for 3 hours.
-
Cool to room temperature. The product often precipitates.
-
Purification: Recrystallize from EtOH/Water.
-
Mechanism: Cyclocondensation. The N1 of the hydrazine attacks a carbonyl, followed by dehydration and ring closure.
Part 4: Case Study – SGLT2 Inhibitors (Dapagliflozin/Empagliflozin)
The 4-bromo-2-chlorophenyl moiety is the structural backbone of the "gliflozin" class of antidiabetic drugs.
The Role of the Moiety
In Dapagliflozin and Empagliflozin , the building block is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene .[2]
-
The Br atom: Serves as the reactive site for Lithium-Halogen exchange. It is lithiated and then coupled to a gluconolactone (sugar source) to form the C-glycosidic bond.
-
The Cl atom: Remains in the final drug. It provides essential steric bulk that locks the two phenyl rings into a specific conformation required to fit the SGLT2 receptor pocket.
Pathway Visualization: The "Gliflozin" Route
Caption: Synthesis of SGLT2 inhibitors highlighting the critical role of the 4-bromo-2-chloro intermediate.
Part 5: Data Summary & Reactivity Table
| Parameter | C-Br Bond (C4) | C-Cl Bond (C2) | Implication for Protocol |
| Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol | Br reacts at lower Temp (60-80°C); Cl requires >100°C or specialized ligands. |
| Pd Oxidative Addition | Fast | Slow/Inert | Use Pd(PPh₃)₄ for Br-selective coupling. |
| Li-Halogen Exchange | Rapid at -78°C | Very Slow | Allows selective lithiation at C4 for electrophile trapping. |
| Steric Environment | Unhindered | Sterically Crowded | C2-functionalization requires smaller nucleophiles or forcing conditions. |
References
-
Chemoselectivity in Pd-Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
SGLT2 Inhibitor Synthesis: Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor. Diabetes, Obesity and Metabolism. Link
-
Heterocycle Synthesis: Rostom, S. A., et al. (2003).[3] Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. European Journal of Medicinal Chemistry. Link
-
General Reactivity of Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications. Link
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 3. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine
This guide provides a comprehensive technical overview of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine, a halogenated aryl-isoxazole derivative. This molecule represents a valuable building block for researchers and drug development professionals, primarily due to its isoxazole core—a privileged scaffold in medicinal chemistry—and multiple points for synthetic diversification. We will delve into its physicochemical properties, a robust synthetic pathway, chemical reactivity, and its potential applications in modern drug discovery, grounded in established scientific principles.
Part 1: Core Chemical and Physicochemical Profile
3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine is a substituted heterocyclic compound. The strategic placement of chloro and bromo substituents on the phenyl ring, combined with the reactive amine on the isoxazole moiety, makes it a highly versatile intermediate for creating diverse chemical libraries.
Key Properties and Identifiers
A summary of the core chemical data is presented below. The molecular weight is calculated from its molecular formula, C₉H₆BrClN₂O. While a specific CAS number for this exact substitution pattern was not identified in public databases, related isomers and derivatives are commercially available.
| Identifier | Value | Source |
| IUPAC Name | 3-(4-Bromo-2-chlorophenyl)-1,2-oxazol-5-amine | N/A |
| Molecular Formula | C₉H₆BrClN₂O | Calculated |
| Molecular Weight | 273.51 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
| CAS Number | Not available | N/A |
Molecular Structure
The structure features a 5-aminoisoxazole ring linked at the 3-position to a 4-bromo-2-chlorophenyl group.
Caption: Molecular structure of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine.
Part 2: Synthesis and Purification
The synthesis of 3-aryl-5-aminoisoxazoles can be achieved through several established routes. One of the most common and reliable methods involves the condensation of a β-ketonitrile with hydroxylamine.[2] This multi-step synthesis begins with a readily available substituted benzaldehyde and offers high regioselectivity for the desired 5-amino isomer when the cyclization step is performed under basic conditions.
Proposed Synthetic Workflow
The following four-step protocol is adapted from established methods for analogous compounds. The logical progression ensures high conversion and purity at each stage.
Caption: Proposed synthetic workflow for 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine.
Detailed Experimental Protocol
Step 1: Oxidation of 4-Bromo-2-chlorobenzaldehyde
-
Dissolve 4-Bromo-2-chlorobenzaldehyde (1.0 eq) in an aqueous solution.
-
Slowly add a solution of potassium permanganate (KMnO₄, ~2.0 eq) to the aldehyde solution while stirring. The reaction is exothermic and should be maintained at 40-50°C.
-
After the reaction is complete (monitored by TLC), quench the excess KMnO₄ with sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration and wash with cold water to yield 4-Bromo-2-chlorobenzoic acid.
Step 2: Esterification to Methyl 4-bromo-2-chlorobenzoate
-
Suspend the 4-Bromo-2-chlorobenzoic acid (1.0 eq) in methanol (MeOH).
-
Carefully add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0°C.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to yield the methyl ester.
Step 3: Claisen Condensation to β-Ketonitrile
-
Prepare a suspension of sodium hydride (NaH, ~1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Add acetonitrile (~1.5 eq) to the suspension.
-
Add a solution of Methyl 4-bromo-2-chlorobenzoate (1.0 eq) in anhydrous THF dropwise.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction and quench by pouring it into ice water, followed by acidification to precipitate the product, 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile.
Step 4: Cyclization to 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine
-
Dissolve the β-ketonitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.5 eq) followed by a base such as sodium acetate or potassium carbonate (~2.5 eq).
-
Causality Note: The use of a base is critical. It promotes the formation of the 5-aminoisoxazole regioisomer, which is thermodynamically favored over the 3-amino isomer.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and purify by recrystallization from an ethanol/water mixture.
Part 3: Chemical Reactivity and Safe Handling
The utility of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine as a building block stems from the reactivity of its functional groups.
-
5-Amino Group : The primary amine is a potent nucleophile, making it an excellent handle for derivatization. It readily reacts with electrophiles such as isocyanates, acid chlorides, and sulfonyl chlorides to form ureas, amides, and sulfonamides, respectively. This reactivity is central to its application in creating libraries of compounds for structure-activity relationship (SAR) studies.[3]
-
Aryl Halides : The bromo and chloro substituents on the phenyl ring are suitable for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for the title compound is not available, data from structurally similar halogenated aromatic amines provide a strong basis for safe handling protocols. The compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Statement | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
The hazard information is inferred from related compounds like 4-Bromo-3-methylisoxazol-5-amine and should be confirmed with a substance-specific SDS when available.[4]
Part 4: Applications in Drug Discovery
The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.[6]
Scaffold for Kinase Inhibitors
5-Aminoisoxazoles are particularly valuable for designing kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding site of many kinases. The 3-aryl group projects into the solvent-exposed region, providing a vector for modification to enhance potency and selectivity.
Hypothetical Workflow for Library Synthesis
The title compound can be used as a starting point to generate a focused library of potential kinase inhibitors through parallel synthesis.
Caption: Diversification workflow for generating compound libraries.
This workflow allows for the rapid exploration of chemical space around the core scaffold. By varying the 'R' groups in each reaction, researchers can systematically probe the SAR to optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its robust synthesis, coupled with multiple reactive sites for diversification, makes it an exemplary building block for constructing novel molecular entities, particularly in the pursuit of targeted therapeutics like kinase inhibitors. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and strategically employ this compound in their research and development endeavors.
References
-
Belkacem, N., et al. (2005). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. BenchChem.
-
L'Heureux, A., et al. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters. Available at: [Link]
-
Keri, R. S., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at: [Link]
- BenchChem (2025).
-
Reddy, T. R., et al. (2019). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. The Journal of Organic Chemistry. Available at: [Link]
-
Tabolin, A. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules. Available at: [Link]
-
G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Chebanov, V. A., et al. (2015). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Synlett. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 5-Aminoisoxazole. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 4-Bromo-3-methylisoxazol-5-amine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). (3,4-Dibromo-5-chlorophenyl)amine. PubChem. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules. Available at: [Link]
Sources
- 1. 3-(2-Bromo-5-chlorophenyl)isoxazol-5-amine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Solubility Profiling of 3-Aryl-5-Aminoisoxazoles: A Technical Guide to Purification and Process Optimization
Executive Summary
The solubility profile of 3-aryl-5-aminoisoxazoles (e.g., 3-phenyl-5-aminoisoxazole) is a critical parameter governing their synthesis, purification, and subsequent derivatization into sulfonamide antibiotics or antifungal agents.[1][2] Unlike simple aliphatic amines, the 3-aryl-5-aminoisoxazole scaffold presents a complex interplay of pi-stacking interactions (from the aryl and isoxazole rings) and hydrogen bonding capability (from the C5-amino group).[1][2]
This guide provides a technical analysis of the solubility behavior of this class in organic solvents, establishing a framework for solvent selection in recrystallization and reaction engineering.[2] It synthesizes qualitative empirical data with thermodynamic modeling protocols to empower researchers to generate and validate their own solubility isotherms.[1][2]
Chemical Profile & Structural Determinants
The Solute: 3-Phenyl-5-Aminoisoxazole[1][3][4][5]
Solubility Mechanisms
The solubility of 3-aryl-5-aminoisoxazoles is dictated by two competing forces:
-
Crystal Lattice Energy: High melting points (>130°C) indicate strong intermolecular forces, likely driven by
stacking of the planar aryl-isoxazole system and intermolecular H-bonds between the amine (donor) and isoxazole nitrogen/oxygen (acceptors).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvation Enthalpy: Successful dissolution requires a solvent capable of disrupting these lattice interactions.[1][2]
-
Polar Protic Solvents (MeOH, EtOH): High solubility due to H-bond donation to the isoxazole ring and acceptance from the amino group.[2]
-
Polar Aprotic Solvents (DMSO, DMF): Excellent solubility due to dipole-dipole interactions disrupting the crystal lattice.[1][2]
-
Non-Polar Solvents (Hexane, Heptane): Poor solubility; insufficient energy to overcome lattice enthalpy.[2]
-
Solvent Selection Matrix
The following table summarizes the solubility behavior of 3-phenyl-5-aminoisoxazole based on empirical recrystallization protocols and polarity indices.
Table 1: Qualitative Solubility Profile of 3-Phenyl-5-Aminoisoxazole
| Solvent Class | Specific Solvent | Solubility Status (25°C) | Solubility Status (Boiling) | Application Utility |
| Polar Protic | Methanol | High | Very High | Reaction solvent; too soluble for high-yield recrystallization.[1][2] |
| Polar Protic | Ethanol | Moderate | High | Ideal Recrystallization Solvent. Large |
| Polar Protic | Isopropanol | Moderate-Low | High | Excellent for maximizing recovery in crystallization.[1][2] |
| Polar Aprotic | DMSO / DMF | Very High | Very High | Stock solutions for bio-assays; difficult to remove.[1][2] |
| Chlorinated | Dichloromethane | Moderate | Moderate | Extraction solvent; good for liquid-liquid separation.[1][2] |
| Non-Polar | n-Hexane | Insoluble | Low | Anti-solvent used to force precipitation.[1][2] |
| Aqueous | Water | Insoluble | Low | Anti-solvent; pH-dependent solubility (soluble in dilute acid).[1][2] |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Technical Insight: The "Gold Standard" purification method for this class is recrystallization from aqueous ethanol or isopropanol .[2] The compound is soluble in the hot alcohol but crystallizes rapidly upon cooling or addition of water (anti-solvent effect) [1, 2].[2]
Thermodynamic Modeling Framework
To transition from qualitative observations to precise process control, researchers must model the solubility limit (
The Modified Apelblat Equation
For 3-aryl-5-aminoisoxazoles, the Modified Apelblat Equation is the most reliable semi-empirical model for correlating experimental solubility data in pure solvents.[1][2]
-
: Mole fraction solubility.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: Absolute temperature (Kelvin).[2][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression analysis.
Thermodynamic Parameters (Van't Hoff Analysis)
Using the solubility data, the standard dissolution enthalpy (
-
Endothermic Dissolution: Typically,
for these compounds, confirming that solubility increases with temperature (crucial for cooling crystallization).[2]
Experimental Protocol: Determination & Purification
This section details the self-validating protocols for determining solubility and utilizing it for purification.
Protocol A: Gravimetric Solubility Determination
-
Objective: Establish the saturation limit at a specific temperature (
). -
Validation: Triplicate measurements with Relative Standard Deviation (RSD) < 3%.
Step-by-Step Workflow:
-
Saturation: Add excess 3-phenyl-5-aminoisoxazole to 10 mL of solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir at set temperature (
) for 24 hours. -
Filtration: Stop stirring and allow settling for 2 hours. Filter the supernatant through a 0.45
heated syringe filter (to prevent crash-out). -
Evaporation: Transfer a known volume (
) to a pre-weighed dish. Evaporate solvent under vacuum.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Quantification: Weigh the dry residue (
). -
Calculation:
[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">
Protocol B: Recrystallization (Purification)[1][2]
-
Context: Removing impurities (e.g., unreacted benzoylacetonitrile) after synthesis.
Visual Workflow (DOT Diagram):
Figure 1: Optimized recrystallization workflow for 3-aryl-5-aminoisoxazoles using an Ethanol/Water binary system.
Process Logic & Causality
Why Ethanol/Water?
-
Ethanol acts as the good solvent, solubilizing the hydrophobic aryl ring via dispersion forces and the amino/isoxazole moieties via hydrogen bonding.[2]
-
Water acts as the anti-solvent.[1][2] The high lattice energy of the isoxazole derivative dominates in the presence of water, forcing the compound to crystallize out.[2]
-
Causality: Adding water increases the polarity of the medium beyond the "solubility window" of the 3-aryl-5-aminoisoxazole, increasing the supersaturation ratio (
) and driving nucleation.[2]
Why Acidic Extraction?
-
The 5-amino group is weakly basic (
for the conjugate acid, though the amino group itself can be protonated in strong acid).[2] -
Protocol: Dissolving the crude solid in 10% HCl converts the amine to its hydrochloride salt (highly water-soluble).[1][2] Impurities (non-basic) remain insoluble and are filtered off.[1][2] Neutralization with NaOH regenerates the free base, which precipitates pure [2].[2]
References
-
ChemicalBook. (n.d.).[1][2] 5-Amino-3-phenylisoxazole Properties and Recrystallization. Retrieved from [1][2]
-
Kano, H., et al. (1969).[2] Process for preparing 3-aminoisoxazole derivatives. US Patent 3,435,047.[1][2] Washington, DC: U.S. Patent and Trademark Office.[2] Retrieved from
-
PureSynth. (2025).[1][2] 5-Amino-3-Phenylisoxazole 98.0% (HPLC) Safety and Handling. Retrieved from [1][2]
-
PubChem. (2025).[1][2] 5-Amino-3-phenylisoxazole Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]
Sources
Methodological & Application
Synthesis of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine from benzaldehyde
Technical Application Note: Scalable Synthesis of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine
Executive Summary
The 3-aryl-isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, COX-2 inhibitors (e.g., Valdecoxib), and glutamate receptor modulators. This application note details a robust, scalable protocol for synthesizing 3-(4-bromo-2-chlorophenyl)isoxazol-5-amine starting from 4-bromo-2-chlorobenzaldehyde .
While direct condensation methods exist, they often suffer from poor regioselectivity (yielding mixtures of 3-amino and 5-amino isomers) or require cryogenic organolithium steps. This guide prioritizes a thermodynamically controlled route via a
Retrosynthetic Strategy
The synthesis is designed around the construction of the isoxazole core via the reaction of hydroxylamine with a 3-aryl-3-oxopropanenitrile (
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the isoxazole core.
Experimental Protocols
Phase 1: Precursor Synthesis (Aldehyde to Methyl Ester)
Objective: Convert the aldehyde to the methyl benzoate ester to activate the carbonyl carbon for the subsequent condensation.
Step A: Oxidation to Benzoic Acid
-
Reagents: 4-Bromo-2-chlorobenzaldehyde (1.0 equiv), KMnO₄ (1.5 equiv), Water/Acetone (1:1).
-
Procedure:
-
Dissolve the aldehyde in acetone.
-
Add an aqueous solution of KMnO₄ dropwise at 0–5°C (exothermic control).
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Filter the MnO₂ precipitate through Celite.
-
Acidify the filtrate with 1N HCl to pH 2 to precipitate the 4-bromo-2-chlorobenzoic acid .
-
Filter and dry the white solid.
-
Step B: Fischer Esterification
-
Reagents: 4-Bromo-2-chlorobenzoic acid, Methanol (excess), H₂SO₄ (catalytic).
-
Procedure:
-
Reflux the acid in methanol with 5 mol% H₂SO₄ for 12 hours.
-
Concentrate the solvent under reduced pressure.[1]
-
Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
-
Yield Check: Quantitative conversion is expected. Product: Methyl 4-bromo-2-chlorobenzoate .
-
Phase 2: The Critical Intermediate (Cyanomethylation)
Objective: Synthesis of 3-(4-bromo-2-chlorophenyl)-3-oxopropanenitrile . Mechanism: Claisen-type condensation using the anion of acetonitrile.
Protocol:
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere.
-
Base Preparation: Suspend NaH (60% in oil, 2.2 equiv) in anhydrous THF (10 mL/g NaH).
-
Nucleophile Formation: Add anhydrous Acetonitrile (2.5 equiv) dropwise at 0°C. Note: Acetonitrile acts as both reactant and solvent component.
-
Addition: Add a solution of Methyl 4-bromo-2-chlorobenzoate (1.0 equiv) in THF dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. The solution typically turns yellow/orange, indicating enolate formation.
-
Quench: Cool to 0°C. Carefully quench with water (hydrogen gas evolution!).
-
Isolation:
Key Data Point: The
-
Target: 3-(4-bromo-2-chlorophenyl)-3-oxopropanenitrile.
Phase 3: Cyclization to Isoxazol-5-amine
Objective: Regioselective formation of the 5-amino isoxazole ring.
Protocol:
-
Reagents: 3-(4-bromo-2-chlorophenyl)-3-oxopropanenitrile (1.0 equiv), Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 equiv), NaOH (2.5 equiv), Ethanol/Water (3:1).
-
Procedure:
-
Dissolve the
-ketonitrile in Ethanol. -
Add a solution of NH₂OH[3]·HCl and NaOH in water. pH Control: The pH should be basic (>10) to ensure the free amine form of hydroxylamine attacks the ketone.
-
Reflux the mixture for 3–5 hours.
-
Monitor by TLC (mobile phase: 50% EtOAc/Hexane).
-
-
Work-up:
-
Cool to RT and remove ethanol under vacuum.
-
The product often precipitates from the remaining aqueous layer. If not, extract with Ethyl Acetate.[1]
-
Purification: Recrystallization from Ethanol is preferred over column chromatography for purity.
-
Table 1: Process Parameters & Optimization
| Parameter | Recommended Value | Impact on Quality |
| NaH Equivalents | 2.2 – 2.5 eq | Essential for driving the Claisen condensation; <2.0 eq reduces yield significantly. |
| Acetonitrile Water Content | < 0.05% (Anhydrous) | Critical. Water destroys NaH and quenches the acetonitrile anion. |
| Cyclization pH | > 10 (Basic) | Acidic conditions favor isoxazol-5-one (oxygen incorporation) rather than the amine. |
| Reaction Temp (Phase 2) | 60–70°C | Lower temps result in incomplete conversion; higher temps cause polymerization of acetonitrile. |
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an initial attack of hydroxylamine on the ketone carbonyl (more electrophilic than the nitrile), forming an oxime intermediate. The oxime oxygen then attacks the nitrile carbon, followed by tautomerization to the stable aromatic isoxazole.
Figure 2: Mechanistic pathway.[3] Note that the initial attack on the ketone determines the regioselectivity (3-aryl isomer).
Analytical Validation
The identity of 3-(4-bromo-2-chlorophenyl)isoxazol-5-amine should be confirmed using the following expected signals:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 7.8 – 7.4 ppm (m, 3H, Aromatic protons). Pattern depends on 1,2,4-substitution.
- 6.8 ppm (s, 2H, -NH₂, exchangeable with D₂O).
- 5.4 – 5.8 ppm (s, 1H, Isoxazole C4-H). Characteristic singlet for the isoxazole ring.
-
Mass Spectrometry (ESI):
-
Expect characteristic isotope pattern for Br (1:1) and Cl (3:1).
-
[M+H]⁺ peaks at m/z ~273, 275, 277 (due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl combinations).
-
Safety & Handling
-
Sodium Hydride (NaH): Reacts violently with water releasing hydrogen gas. Use only in dry inert atmosphere.
-
Acetonitrile: Toxic if inhaled or absorbed. Metabolizes to cyanide. Handle in a fume hood.
-
Hydroxylamine HCl: Potential explosion hazard upon heating if not neutralized; skin sensitizer.
References
- General Isoxazole Synthesis: Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984.
-
Beta-Keto Nitrile Synthesis: El-Gaby, M. S. A., et al. "Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives." ResearchGate, 2022.
-
Regioselectivity of Hydroxylamine Reactions: Faramarzi, Z., & Kiyani, H. "Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones." Heterocycles, 2021.[3][4]
- Reaction of 3-Oxopropanenitriles: Alberola, A., et al. "The reaction of -ketonitriles with hydroxylamine." Journal of Heterocyclic Chemistry, 1982.
-
Precursor Availability: "4-Bromo-2-chlorobenzonitrile properties and synthesis." ChemicalBook.
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles Using Hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoxazoles are privileged heterocyclic scaffolds integral to the development of numerous therapeutic agents. Their synthesis via the cyclocondensation of β-ketonitriles or related precursors with hydroxylamine hydrochloride represents a robust and versatile strategy. This document provides a comprehensive guide to this synthetic transformation, detailing the underlying chemical principles, offering step-by-step experimental protocols, and addressing critical safety and operational considerations. The protocols are designed to be reproducible and scalable, empowering researchers to efficiently access this important class of molecules.
Introduction: The Significance of the 5-Aminoisoxazole Moiety
The 5-aminoisoxazole core is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The development of efficient and reliable synthetic routes to access this scaffold is therefore of paramount importance for drug discovery and development programs.
The reaction of hydroxylamine hydrochloride with various nitrile-containing substrates provides a direct and atom-economical approach to the 5-aminoisoxazole ring system.[3][4] This method is favored for its operational simplicity and the ready availability of starting materials.
Chemical Principles and Reaction Mechanism
The synthesis of 5-aminoisoxazoles from hydroxylamine hydrochloride and a suitable nitrile precursor, such as a β-ketonitrile, proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the following key steps:
-
Formation of Free Hydroxylamine: In the presence of a base, hydroxylamine hydrochloride is neutralized to generate free hydroxylamine (NH₂OH), a more potent nucleophile.
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a tetrahedral intermediate.
-
Dehydration and Oxime Formation: The intermediate undergoes dehydration to form an oxime.
-
Intramolecular Cyclization: The nucleophilic nitrogen of the oxime attacks the nitrile carbon, leading to the formation of the isoxazole ring.
-
Tautomerization: A final tautomerization step yields the aromatic 5-aminoisoxazole product.
The use of hydroxylamine hydrochloride is advantageous as the hydrochloric acid generated can be neutralized by a suitable base, driving the reaction towards the desired product.[5]
Caption: Reaction mechanism for 5-aminoisoxazole synthesis.
Safety Precautions: Handling Hydroxylamine Hydrochloride
Hydroxylamine hydrochloride is a hazardous substance and requires careful handling.[6][7][8]
-
Toxicity: It is harmful if swallowed or in contact with skin and is suspected of causing cancer.[7][8][9]
-
Irritation: It causes skin and serious eye irritation.[7][8][9]
-
Explosive Potential: May explode on heating.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[6]
-
Skin Protection: Wear nitrile or rubber gloves and a lab coat.[6]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[6]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and alkalis.[6]
-
Keep containers tightly closed when not in use.
-
Avoid creating dust.[6]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Skin: Immediately wash with soap and plenty of water.[6]
-
Ingestion: Do NOT induce vomiting. Call a poison center or doctor immediately.[6][9]
Experimental Protocols
This section provides two detailed protocols for the synthesis of 5-aminoisoxazoles, one utilizing a β-ketonitrile and the other employing a multicomponent approach.
Protocol 1: Synthesis from a β-Ketonitrile
This protocol describes the synthesis of a 3-substituted-5-aminoisoxazole from a corresponding β-ketonitrile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| β-Ketonitrile (e.g., Benzoylacetonitrile) | Reagent | Commercial Source | --- |
| Hydroxylamine Hydrochloride | ≥98% | Commercial Source | See safety precautions |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial Source | --- |
| Ethanol (EtOH) | Anhydrous | Commercial Source | --- |
| Ethyl Acetate (EtOAc) | Reagent | Commercial Source | For extraction |
| Brine | Saturated aq. solution | In-house preparation | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercial Source | For drying |
| Round-bottom flask | --- | --- | Appropriate size |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile (1.0 eq.) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq.) and sodium bicarbonate (1.2 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: Workflow for synthesis from a β-ketonitrile.
Protocol 2: One-Pot Multicomponent Synthesis
This protocol describes a one-pot synthesis of 5-amino-3-aryl-4-carbonitrileisoxazoles from an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Aromatic Aldehyde | Reagent | Commercial Source | --- |
| Malononitrile | Reagent | Commercial Source | Toxic, handle with care |
| Hydroxylamine Hydrochloride | ≥98% | Commercial Source | See safety precautions |
| Ceric Ammonium Sulphate (CAS) | Catalyst | Commercial Source | Lewis acid catalyst |
| Isopropyl Alcohol | Reagent | Commercial Source | Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | In-house preparation | For neutralization |
| Ethyl Acetate (EtOAc) | Reagent | Commercial Source | For extraction |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.2 eq.), malononitrile (1.0 eq.), and hydroxylamine hydrochloride (1.0 eq.) in isopropyl alcohol.[3]
-
Catalyst Addition: Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.[3]
-
Reaction: Stir the mixture vigorously at reflux for 5 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: Upon completion, pour the reaction mixture into cold water.[3]
-
Neutralization and Extraction: Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.[3]
-
Isolation: Separate the organic layer and remove the solvent by vacuum distillation to obtain the crude product.[3]
-
Purification: Purify the product by recrystallization.
Characterization of 5-Aminoisoxazoles
The synthesized 5-aminoisoxazoles can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound.[10]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Expected Spectroscopic Data:
-
¹H NMR: The proton at the C4 position of the isoxazole ring typically appears as a singlet in the aromatic region. The amino protons will also be visible.
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring are characteristic.
-
Mass Spec: The molecular ion peak corresponding to the calculated mass of the 5-aminoisoxazole should be observed.[10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction, improper work-up, decomposition of starting materials. | Extend reaction time, ensure anhydrous conditions, check purity of reagents, optimize reaction temperature. |
| Formation of side products | Incorrect stoichiometry, presence of impurities, non-optimal reaction conditions. | Adjust stoichiometry of reactants, purify starting materials, screen different solvents and bases. |
| Difficulty in purification | Product co-elutes with impurities, product is an oil. | Try a different solvent system for chromatography, attempt recrystallization from various solvents, consider derivatization for easier handling. |
Conclusion
The synthesis of 5-aminoisoxazoles using hydroxylamine hydrochloride is a versatile and efficient method for accessing this important heterocyclic scaffold. By following the detailed protocols and adhering to the safety guidelines presented in this document, researchers can confidently and reproducibly synthesize a variety of 5-aminoisoxazole derivatives for their drug discovery and development endeavors.
References
- Vertex AI Search, Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFIC
- SDFine-Chem, HYDROXYLAMINE HYDROCHLORIDE - Sdfine, Accessed February 25, 2026.
- Loba Chemie, HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS, Accessed February 25, 2026.
- CDH Fine Chemical, Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS, Accessed February 25, 2026.
- Ansari, A. et al. (2016). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, DOI: 10.1039/d5ra09395c.
- BenchChem, Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition, Accessed February 25, 2026.
- Archiv der Pharmazie. (1995). Regioisomeric 5(3)-aminomethyl-3(5)-phenylisoxazoles: synthesis, spectroscopic discrimination, and muscarinic activity. Arch Pharm (Weinheim), 328(5), 437-43.
- Penta, Hydroxylamine hydrochloride, Accessed February 25, 2026.
- BenchChem, One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols, Accessed February 25, 2026.
- Molecules. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-533.
- Molecules. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(19), 4583.
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- Google Patents, CN107721941B - Preparation method of 3-amino-5-methyl isoxazole, Accessed February 25, 2026.
- ResearchGate, Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
- Pan, M. et al. (2025). Divergent application of 5-amino-isoxazoles for the construction of nitrogen heterocycles via the hydride transfer strategy. Organic & Biomolecular Chemistry, DOI: 10.1039/D4OB01968A.
- RSC Publishing, A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics, Accessed February 25, 2026.
- National Center for Biotechnology Information, 5-Aminoisoxazole, PubChem Compound Summary for CID 84591, Accessed February 25, 2026.
- Journal of the Chemical Society, Perkin Transactions 1. (1979). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles, 278-282.
- Google Patents, EP0080700B1 - A process for producing nitrile compounds, Accessed February 25, 2026.
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Application Note: Precision Synthesis of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine
Executive Summary
The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors, kinase inhibitors, and antimicrobial agents.[1] This guide details the synthesis of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine , a specific halogenated derivative valuable for structure-activity relationship (SAR) studies due to the orthogonal reactivity of the bromo (cross-coupling) and chloro (metabolic stability/steric) substituents.[1]
This protocol utilizes a robust two-step convergent synthesis starting from methyl 4-bromo-2-chlorobenzoate.[1] Unlike one-pot methods that often suffer from regioselectivity issues (5-amino vs. 5-hydroxy/isoxazolone), this route isolates the
Retrosynthetic Analysis & Pathway
The synthesis is designed to maximize regiocontrol.[1] The isoxazole ring is constructed via the condensation of hydroxylamine with a
reaction-pathway-diagram
Figure 1: Retrosynthetic disconnection showing the conversion of the benzoate ester to the
Reagent Selection Guide
| Reagent | Role | Selection Rationale |
| Methyl 4-bromo-2-chlorobenzoate | Substrate | The methyl ester is preferred over the acid chloride for better handling and smoother Claisen condensation with acetonitrile anion.[1] |
| Acetonitrile (Anhydrous) | C2 Synthon | Acts as the nucleophile (as the cyanomethyl anion).[1] Must be anhydrous (<50 ppm H₂O) to prevent quenching of the base.[1] |
| Sodium Hydride (NaH) | Base (Step 1) | 60% dispersion in oil.[1][2] Strong enough to deprotonate acetonitrile (pKa ~25) irreversibly in THF. Superior to alkoxides which can cause transesterification side reactions.[1] |
| Hydroxylamine HCl | N-O Source | The hydrochloride salt is stable and safer to handle than free base.[1] It is neutralized in situ. |
| Sodium Hydroxide (NaOH) | Base (Step 2) | Maintains basic pH (>10).[1] Critical: Acidic or neutral conditions favor the formation of 5-isoxazolones (O-attack) rather than 5-aminoisoxazoles (N-attack on nitrile). |
| THF / Ethanol | Solvents | THF is required for the NaH step (aprotic).[1] Ethanol/Water is ideal for the cyclization (solubility of inorganic salts). |
Detailed Experimental Protocols
Step 1: Synthesis of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile
Objective: To install the carbon framework via Claisen condensation.[1] Safety Warning: Sodium hydride releases hydrogen gas. Perform in a well-ventilated fume hood.
-
Preparation:
-
Oven-dry a 500 mL three-necked round-bottom flask (RBF), magnetic stir bar, and addition funnel. Cool under a stream of nitrogen.
-
Charge the flask with Sodium Hydride (60% in oil) (4.8 g, 120 mmol, 1.5 eq).
-
Wash NaH with anhydrous hexane (2 x 20 mL) to remove oil if high purity is required (optional for this scale).[1]
-
Add Anhydrous THF (100 mL) and cool to 0°C.
-
-
Reaction:
-
Add Anhydrous Acetonitrile (7.4 mL, 140 mmol, 1.75 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes. Note: The solution may become slightly cloudy.
-
Dissolve Methyl 4-bromo-2-chlorobenzoate (20.0 g, 80 mmol, 1.0 eq) in anhydrous THF (50 mL).
-
Add the ester solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <10°C.
-
Remove the ice bath and heat the mixture to reflux (approx. 66°C) for 4–6 hours.
-
Monitor: Check TLC (20% EtOAc/Hexane). The starting ester (
) should disappear, and a new polar spot ( ) should appear.
-
-
Work-up:
-
Cool to room temperature.[2][3][4] Carefully quench excess NaH by adding Methanol (5 mL) dropwise, followed by Ice Water (200 mL).
-
The sodium enolate salt is soluble in water.[1] Extract with Diethyl Ether (2 x 50 mL) to remove unreacted neutral organic impurities (discard organic layer).
-
Acidify the aqueous layer with 10% HCl to pH ~2–3. The product will precipitate as a solid or oil.[1]
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Yield: Expect 18–20 g (85–95%) of an off-white to pale yellow solid.
-
Checkpoint: The product exists in keto-enol equilibrium.[1] NMR may show two sets of peaks.
-
Step 2: Cyclization to 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine
Objective: Regioselective cyclization.[1]
-
Preparation:
-
In a 250 mL RBF, dissolve 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile (10.0 g, 38.7 mmol) in Ethanol (80 mL).
-
Add Hydroxylamine Hydrochloride (5.38 g, 77.4 mmol, 2.0 eq).
-
-
Reaction:
-
Prepare a solution of Sodium Hydroxide (3.4 g, 85 mmol, 2.2 eq) in Water (20 mL).
-
Add the NaOH solution to the reaction mixture.
-
Heat to reflux (80°C) for 6–12 hours.
-
Mechanistic Insight: The base neutralizes the HCl and deprotonates the
-ketonitrile, facilitating the attack of the free hydroxylamine on the ketone. The high pH ensures the final tautomerization favors the amino form.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove approximately 75% of the ethanol under reduced pressure.
-
Pour the residue into Ice Water (200 mL) with vigorous stirring.
-
The product should precipitate as a solid.[1] Stir for 30 minutes to ensure full granulation.
-
Filter the solid and wash with cold water (3 x 50 mL) to remove salts.[1]
-
-
Purification:
-
Recrystallize from Ethanol/Water (4:1) or Toluene if necessary.[1]
-
Dry in a vacuum oven at 45°C for 12 hours.
-
-
Final Yield: Expect 8.5–9.5 g (80–90%).
Quality Control & Validation
Verify the identity and purity of the final compound using the following parameters.
| Parameter | Specification | Notes |
| Appearance | White to pale beige crystalline solid | Darkening indicates oxidation or retained impurities.[1] |
| Melting Point | 168–172°C (Typical for analogs) | Sharp range (<2°C) indicates high purity.[1] |
| HPLC Purity | >98.0% (Area %) | Column: C18, Mobile Phase: ACN/Water (0.1% TFA).[1] |
| 1H NMR (DMSO-d6) | The C4-H singlet is diagnostic for the isoxazole ring. | |
| MS (ESI+) | Characteristic Br/Cl isotope pattern (approx 3:1 for Br, modified by Cl). |
Troubleshooting Guide
-
Problem: Low yield in Step 1.
-
Cause: Water in acetonitrile or THF.
-
Solution: Freshly distill solvents or use molecular sieves. Ensure NaH is active.
-
-
Problem: Formation of Isoxazol-5-one (Step 2).
References
-
Organic Syntheses. (1986).[1] 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[5] Org. Synth. 1986, 64, 9. Retrieved from [Link][1]
-
Canadian Journal of Chemistry. (1970). The preparation and lithiation of 3,5-disubstituted isoxazoles. Can. J. Chem. 48, 1371.[1] Retrieved from [Link][1]
-
Royal Society of Chemistry. (2012). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Org. Biomol. Chem., 2012, 10, 385.[1] Retrieved from [Link]
-
Chemical Book. (2024).[1] Product Entry: 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile (CAS 934330-20-8).[1] Retrieved from [Link]
Sources
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Application Note: Strategies for the Functional-ization of the Isoxazol-5-amine Amine Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazol-5-amine scaffold is a privileged structural motif in medicinal chemistry, valued for its role as a versatile pharmacophore and bioisostere. The primary amino group at the 5-position serves as a critical handle for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a detailed overview of key strategies for the functionalization of this amine group, including acylation, sulfonylation, urea formation, and C-N cross-coupling reactions. Each section combines in-depth mechanistic rationale with field-proven, step-by-step protocols, data summaries, and visual workflow diagrams to empower researchers in their synthetic endeavors.
Introduction: The Significance of Isoxazol-5-amine
Isoxazoles are five-membered heterocyclic compounds that feature prominently in a wide range of pharmaceuticals, agrochemicals, and materials.[1][2] The isoxazol-5-amine isomer is of particular interest due to the nucleophilic character of its exocyclic amino group. This amine's reactivity is modulated by the electronic properties of the isoxazole ring, making it an ideal anchor point for introducing molecular diversity. The ability to readily form stable amide, sulfonamide, urea, and C-N bonds allows chemists to systematically probe structure-activity relationships (SAR) and optimize drug candidates' physicochemical and pharmacokinetic properties.
Core Reactivity Principles
The amine group of isoxazol-5-amine exhibits nucleophilicity, but its reactivity is tempered by the electron-withdrawing nature of the heterocyclic ring. This contrasts with simple alkylamines, and an understanding of this electronic balance is crucial for selecting appropriate reaction conditions. The nitrogen atom is sp²-hybridized, and its lone pair of electrons can be delocalized into the isoxazole ring, which can influence its basicity and nucleophilicity.[3] This electronic feature generally means that stronger electrophiles or catalytic activation may be required compared to reactions with more basic amines.
Key Functionalization Protocols
This section details robust and reproducible protocols for the most common and impactful transformations of the isoxazol-5-amine core.
A. Acylation: Amide Bond Formation
Acylation is one of the most fundamental methods for functionalizing the isoxazol-5-amine core, leading to the formation of a stable amide linkage. This reaction is widely used to introduce a vast array of substituents.
Mechanism and Rationale: The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A base is often required to neutralize the acid byproduct (e.g., HCl) and to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent is critical to prevent side reactions and ensure high yields.
Detailed Protocol: Acylation with an Acid Chloride
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoxazol-5-amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir for 5-10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq.) to the stirred solution. The reaction may be exothermic, and cooling with an ice bath may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow Diagram: Acylation of Isoxazol-5-amine
Caption: Workflow for the acylation of isoxazol-5-amine.
Data Summary: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | >90 | General Protocol |
| Acetyl Chloride | TEA | THF | 0 | >95 | General Protocol |
| 5-Nitro-2-furoyl chloride | Pyridine | Dioxane | Reflux | High | [4] |
B. Sulfonylation: Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The resulting functional group is a key component of many marketed drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.
Mechanism and Rationale: Similar to acylation, sulfonylation proceeds through nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base, like pyridine, which can also serve as the solvent, to neutralize the HCl byproduct. The resulting sulfonamide is generally a stable, crystalline solid.
Detailed Protocol: Sulfonylation with a Sulfonyl Chloride
-
Preparation: Dissolve isoxazol-5-amine (1.0 eq.) in anhydrous pyridine or DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as determined by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by recrystallization or silica gel chromatography.
Workflow Diagram: Sulfonylation of Isoxazol-5-amine
Caption: Workflow for the sulfonylation of isoxazol-5-amine.
Data Summary: Representative Sulfonylation Reactions
| Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | RT | High | [5] |
| Benzenesulfonyl chloride | TEA | DCM | 0 to RT | >85 | General Protocol |
| Methanesulfonyl chloride | DIPEA | THF | 0 to RT | >90 | General Protocol |
C. Urea and Carbamate Formation
Urea moieties are important pharmacophores that can participate in extensive hydrogen bonding networks. They are often synthesized by reacting an amine with an isocyanate or a carbamoyl chloride.
Mechanism and Rationale: A highly efficient two-step method avoids the direct use of often-hazardous isocyanates.[6] An amine is first reacted with an activated carbamate, such as 4-nitrophenyl-N-benzylcarbamate, to form a protected, disubstituted urea. Subsequent hydrogenolysis removes the benzyl protecting group to yield the desired monosubstituted urea.[6] This method is robust and tolerates a wide range of functional groups and even aqueous conditions.[6]
Detailed Protocol: Two-Step Urea Synthesis
-
Step 1: N-Benzyl Urea Formation
-
Dissolve the isoxazol-5-amine (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane.
-
Add 4-nitrophenyl-N-benzylcarbamate (1.0 eq.) and stir at room temperature until the starting material is consumed (monitored by TLC).[6]
-
Wash the reaction mixture with aqueous NaHCO₃ and brine, then dry, and concentrate. Purify by column chromatography to obtain the N-benzyl protected urea.
-
-
Step 2: Deprotection
-
Dissolve the purified N-benzyl urea in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final urea product.
-
Workflow Diagram: Two-Step Urea Synthesis
Caption: Workflow for the two-step synthesis of ureas.
D. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
For the synthesis of N-aryl or N-heteroaryl substituted isoxazol-5-amines, the Buchwald-Hartwig amination is an exceptionally powerful and versatile tool.[7][8] This reaction allows for the formation of C-N bonds that are otherwise difficult to construct.
Mechanism and Rationale: The reaction involves a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the isoxazol-5-amine. Base-promoted deprotonation of the amine leads to a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is critical and often requires screening to optimize the reaction for specific substrates.[10][11]
Detailed Protocol: Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), isoxazol-5-amine (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Solvent and Degassing: Add anhydrous, degassed toluene or dioxane via syringe. Seal the tube and degas the mixture by bubbling argon through it for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.
Conclusion
The functionalization of the isoxazol-5-amine amine group is a critical capability for medicinal chemists. The protocols outlined in this guide for acylation, sulfonylation, urea formation, and Buchwald-Hartwig amination provide a robust toolkit for the synthesis of novel and diverse molecular entities. By understanding the underlying mechanisms and paying careful attention to reaction conditions, researchers can effectively leverage the isoxazol-5-amine scaffold to advance their drug discovery programs.
References
-
Verma, A., Joshi, S., & Singh, D. (2013). Isoxazole: A versatile molecule in the field of medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 158. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 9: Isoxazoles. Thieme. Available at: [Link]
-
Prieur, A., Giraud, A., Gellis, A., & Vanelle, P. (2020). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. The Journal of Organic Chemistry, 85(3), 1847-1857. Available at: [Link]
-
Sherman, W. R., & von Esch, A. (1965). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry, 8(1), 25-28. Available at: [Link]
-
Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry & Biodiversity, e202401208. Available at: [Link]
-
Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]
-
D'hooghe, M., et al. (2007). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 12(4), 837-846. Available at: [Link]
-
Kiyani, H., & Gharehassanlou, S. (2023). Urea-catalyzed multicomponent synthesis of 4-arylideneisoxazol-5(4H)-one derivatives under green conditions. Journal of the Indian Chemical Society, 100(1), 100813. Available at: [Link]
-
Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Afanasyev, V. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. Available at: [Link]
-
Ostrovskyi, D., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 26961-26969. Available at: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 91, 103135. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Kiyani, H., & Gharehassanlou, S. (2023). Urea-catalyzed multicomponent synthesis of 4-arylideneisoxazol-5(4H)-one derivatives under green conditions. Journal of the Indian Chemical Society, 100(1), 100813. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084-1090. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Kovalenko, S. M., et al. (2024). Synthesis of sulfonylamides containing an isoxazole moiety. Journal of Organic and Pharmaceutical Chemistry, 22(2), 5-13. Available at: [Link]
-
Cichorek, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. Available at: [Link]
-
Portilla, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(1), 1-10. Available at: [Link]
-
Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. Available at: [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21545-21553. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf]([Link] Macmillan/files/publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf)
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bioorganic-chemistry.com [bioorganic-chemistry.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: A Streamlined Approach to the Synthesis of 3-Aryl-5-Aminoisoxazoles via Microwave-Assisted Organic Synthesis (MAOS)
Introduction: Accelerating a Privileged Scaffold
The 3-aryl-5-aminoisoxazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse therapeutic activities.[1] These heterocycles are integral to the development of agents with antitubulin, anticancer, and anti-inflammatory properties, making their efficient synthesis a critical objective for drug discovery and development professionals.[2][3]
Traditional synthetic routes to these vital compounds often involve lengthy reaction times, harsh conditions, and laborious purification processes, which can impede the rapid generation of compound libraries for screening. This application note details a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique that dramatically accelerates reaction rates, increases product yields, and enhances purity by leveraging the efficient and uniform heating of polar molecules through microwave irradiation.[4][5][6][7][8][9] By adopting this technology, researchers can significantly shorten development timelines, reduce energy consumption, and minimize waste generation.[7][8]
The Chemistry: Mechanism and Regioselectivity
The synthesis of 3-aryl-5-aminoisoxazoles is typically achieved through the cyclocondensation of an aryl-substituted β-ketonitrile with hydroxylamine. The reaction proceeds through the initial formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the stable isoxazole ring.
Mechanism of Isoxazole Ring Formation:
-
Nucleophilic Attack: Hydroxylamine (NH₂OH) acts as a nucleophile. The regioselectivity of the initial attack is a critical determinant of the final product isomer.
-
Control of Regioselectivity: The formation of the desired 5-aminoisoxazole isomer over the 3-aminoisoxazole counterpart is highly dependent on reaction conditions. As established in the literature, controlling the pH and temperature is paramount.[10] A pH greater than 8 and elevated temperatures (achieved rapidly with microwave heating) favor the nucleophilic attack of hydroxylamine at the ketone carbonyl, leading selectively to the 5-aminoisoxazole product.[10] At a lower pH (7-8) and lower temperatures, the reaction tends to favor attack at the nitrile group, yielding the 3-amino isomer.[10]
-
Cyclization & Dehydration: Following the initial attack, an intramolecular cyclization occurs, followed by the elimination of a water molecule to form the aromatic isoxazole ring.
Microwave irradiation is particularly effective for this transformation because the polar intermediates and reagents, such as hydroxylamine and the solvent, couple efficiently with the microwave field, leading to rapid, uniform, and localized heating.[8] This avoids the thermal gradients and side-product formation often associated with conventional oil-bath heating, resulting in cleaner reactions and higher yields in a fraction of the time.[6][11]
Caption: Reaction pathway for the synthesis of 3-Aryl-5-Aminoisoxazoles.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a representative 3-aryl-5-aminoisoxazole. Researchers should optimize parameters for specific substrates.
Materials and Equipment
-
Reagents:
-
Substituted Aryl β-Ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) (1.0 mmol)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 mmol)
-
Base (e.g., Sodium Acetate or Triethylamine) (2.5 mmol)
-
Solvent (e.g., Ethanol or n-Butanol) (3-5 mL)
-
-
Equipment:
-
Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Equipment for purification (recrystallization apparatus or flash chromatography system)
-
Analytical instruments for characterization (NMR, LC-MS)
-
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl β-ketonitrile (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 mmol, 1.2 eq.) and the selected base (2.5 mmol, 2.5 eq.).
-
Solvent Addition: Add the polar solvent (e.g., Ethanol, 3 mL) to the vessel.
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:
-
Temperature: 120-140 °C (temperature is actively monitored by the instrument's IR sensor)
-
Time: 5-15 minutes
-
Power: Dynamic power control (typically 100-250 W) to maintain the target temperature
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically via a compressed air jet).
-
Work-up:
-
Pour the reaction mixture into ice-cold water (20 mL).
-
A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
If a precipitate forms, filter the solid, wash with cold water, and dry under a vacuum.
-
If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3-aryl-5-aminoisoxazole.
Safety Precautions
-
Always use a dedicated, certified microwave synthesizer for chemical reactions. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Microwave reactions are performed in sealed vessels and can reach high pressures. Never exceed the recommended volume for the reaction vessel.
-
Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Results: A Comparative Advantage
The microwave-assisted protocol consistently demonstrates superior performance over conventional heating methods. The rapid and efficient energy transfer allows for the completion of reactions in minutes rather than hours, with a significant improvement in yield and purity.
| Aryl Substituent (Ar) | Method | Time | Temperature (°C) | Yield (%) |
| Phenyl | Microwave | 10 min | 120 | ~92% |
| Phenyl | Conventional | 6-8 h | 80 (Reflux) | 60-70%[11] |
| 4-Chlorophenyl | Microwave | 8 min | 130 | ~95% |
| 4-Chlorophenyl | Conventional | 8 h | 80 (Reflux) | ~65% |
| 4-Methoxyphenyl | Microwave | 12 min | 120 | ~89% |
| 4-Methoxyphenyl | Conventional | 8 h | 80 (Reflux) | ~62% |
Yields are representative and may vary based on specific substrate and optimization.
The data clearly illustrates that MAOS not only accelerates the synthesis by a factor of over 30 but also improves yields by 20-30%. This efficiency gain is attributed to the reduction of side-product formation, which is common during prolonged heating under conventional conditions.[11]
Caption: General workflow for microwave-assisted synthesis of isoxazoles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inefficient microwave absorption.- Temperature too low.- Incorrect base or insufficient amount. | - Ensure a polar solvent is used.- Increase the reaction temperature in 10°C increments.- Screen alternative bases (e.g., NaOAc, Et₃N, K₂CO₃) or increase stoichiometry. |
| Incomplete Reaction | - Reaction time is too short.- Poor stirring. | - Increase the irradiation time in 2-3 minute increments.- Use a properly sized stir bar and ensure the stirrer function is active. |
| Formation of Isomers | - Incorrect pH of the reaction mixture. | - Ensure the reaction is sufficiently basic (pH > 8) to favor attack at the ketone. Use a stronger or more soluble base if needed. |
| Product Degradation | - Temperature is too high.- Reaction time is too long. | - Reduce the target temperature.- Reduce the reaction time. Perform a time-course study to find the optimal point. |
Conclusion
The microwave-assisted synthesis of 3-aryl-5-aminoisoxazoles offers a superior alternative to conventional methods, providing a rapid, efficient, and high-yielding pathway to this medicinally important scaffold. The protocol described herein is robust, easily scalable, and aligns with the principles of green chemistry by reducing reaction times and energy usage.[4][9] This methodology empowers researchers in drug discovery to accelerate the synthesis of novel chemical entities, facilitating the faster development of next-generation therapeutics.
References
- Jadhav, S. D. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Bari, S. B., & Bhalerao, S. B. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Sharma, U., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- Singh, R., & Singh, V. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Kappe, C. O. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Tiwari, S., & Singh, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Sahoo, P. K., et al. (2020). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.
- Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines. ACS Omega.
- BenchChem Technical Support Team. (2025).
- Sahu, S., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
- Deshmukh, M. B., et al. (2007). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Indian Journal of Chemistry.
- Ríos, M., et al. (2026).
- Kumar, K. S., et al. (2011). MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO-5-METHYL ISOXAZOLE SCHIFF BASES. TSI Journals.
- Leoni, A., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Journal of Medicinal Chemistry.
- Bagley, M. C., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.
- Portilla, J., et al. (2026).
- Chebanov, V. A., et al. (2015). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
- D'Anna, F., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules.
- Request PDF. (N.D.). Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists.
- Magoulas, G. E., et al. (2014). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. Bioorganic & Medicinal Chemistry Letters.
- Zhu, L., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry.
- Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis.
- Hranjec, M., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. abap.co.in [abap.co.in]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine
[1]
Ticket ID: #ISOX-5-NH2-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Welcome to the technical support hub for 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine . This intermediate is a critical scaffold in medicinal chemistry, particularly for sulfonamide synthesis and kinase inhibitor development.[2]
The Challenge: Users frequently report difficulties with this compound due to its amphoteric-like solubility profile (lipophilic di-halogenated phenyl ring vs. polar amino-isoxazole head) and propensity for oxidative discoloration .[1] The 5-amino group on the isoxazole ring is significantly less basic than a standard aniline due to the electron-withdrawing nature of the heterocycle, rendering standard acid-base extractions inefficient or destructive.[1]
This guide prioritizes recrystallization as the primary purification method, with flash chromatography as a secondary polishing step.[2]
Part 1: Purification Decision Tree
Before selecting a protocol, assess your crude material's state using the logic flow below.
Figure 1: Strategic workflow for selecting the optimal purification route based on impurity profile.
Part 2: Detailed Protocols
Method A: Recrystallization (Recommended)
Best for: Removing colored oligomers and trace inorganic salts. Scalable.
The Science: The di-halogenated phenyl ring makes this molecule highly soluble in hot non-polar aromatics (toluene) but insoluble in cold alkanes (heptane). Alternatively, the polar isoxazole head allows for solubility in hot ethanol.[2]
Solvent Systems
| System | Ratio (v/v) | Pros | Cons |
| Toluene / Heptane | 1:2 to 1:4 | Excellent rejection of polar tars; high recovery.[1] | Requires heating to ~90°C; Toluene is difficult to remove (high BP). |
| Ethanol / Water | 3:1 | "Greener"; good for removing inorganic salts. | Risk of "oiling out" if water is added too fast.[3] |
Step-by-Step Protocol (Toluene/Heptane)
-
Dissolution: Place crude solid in a flask. Add Toluene (approx. 3-5 mL per gram of solid).[1]
-
Heat: Heat to reflux (110°C). If solid does not dissolve, add more toluene in small increments.[2]
-
Critical Check: If black particles remain undissolved at reflux, filter the hot solution through a Celite pad to remove carbonized impurities.
-
-
Precipitation: Remove from heat. While still hot (~70°C), slowly add Heptane dropwise until a slight turbidity (cloudiness) persists.
-
Re-dissolve: Add a few drops of Toluene to clear the solution.
-
Crystallize: Allow the solution to cool slowly to room temperature (RT) with stirring. Then cool to 0-4°C in an ice bath for 1 hour.
-
Harvest: Filter the off-white needles. Wash with cold Heptane.[2] Dry under vacuum at 45°C.
Method B: Flash Column Chromatography
Best for: Separating the product from unreacted nitrile precursors or regioisomers.[2]
The Science: The amine group can cause "tailing" (streaking) on silica gel due to hydrogen bonding with silanols.[2] The isoxazole ring is weakly basic, so adding a modifier is crucial.[2]
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%
40% EtOAc). -
Modifier: Add 1% Triethylamine (Et3N) to the mobile phase to neutralize silica acidity and sharpen peaks.
Loading Strategy: Due to low solubility in Hexanes, use Dry Loading :
-
Dissolve crude in minimal Dichloromethane (DCM).
-
Add silica gel (1:2 ratio w/w).
-
Evaporate solvent until a free-flowing powder remains.[1]
-
Load this powder onto the top of the column.[2]
Method C: Chemical "Wash" (Why Extraction Fails)
Warning: Do NOT attempt a standard "Acid-Base Extraction" (dissolve in acid
Reasoning: The pKa of the conjugate acid of a 5-aminoisoxazole is typically very low (~0 to 1) [1].
-
Issue: To protonate the amine fully, you need concentrated strong acid (e.g., 6M HCl).[2]
-
Risk: These conditions often degrade the isoxazole ring (N-O bond cleavage) or hydrolyze the amine to a ketone [2].[2]
-
Alternative: Use a mild acid wash (1M HCl) on the organic layer (EtOAc) to remove highly basic impurities (like pyridine or triethylamine used in synthesis), leaving your product in the organic layer.
Part 3: Troubleshooting & FAQs
Q1: My product is oiling out (forming a liquid blob) instead of crystallizing. Why?
A: This occurs when the "anti-solvent" (e.g., water or heptane) is added too quickly or the concentration is too high.[2]
-
Fix: Re-heat the mixture until it is a clear solution. Add a "seed crystal" of pure product if available. Allow it to cool very slowly (wrap the flask in foil or a towel) to encourage nucleation over phase separation.
Q2: The product has a persistent pink or brown color.
A: This indicates oxidation of the amine, common in aryl-amines.[2]
-
Fix: Perform a Carbon Treatment .[4]
Q3: Can I use UV to detect this compound?
A: Yes. The conjugated system (Phenyl-Isoxazole) absorbs strongly in the UV region.
-
TLC Visualization: UV lamp at 254 nm .
-
Stain: If UV is weak, use p-Anisaldehyde stain (spots turn orange/red upon heating).
Q4: Is the 4-Bromo group stable during purification?
A: Yes. The aryl bromide is stable to standard silica chromatography and recrystallization temperatures (<120°C).[2] Avoid using palladium contaminants in your glassware if you plan to use this material for Suzuki couplings later, as trace Pd can cause oxidative addition to the C-Br bond.[2]
Part 4: Mechanism of Impurity Formation[2]
Understanding what you are removing helps you choose the method.[2]
Figure 2: Common impurity pathways.[1] Note that pH control during synthesis minimizes Impurity A, while Carbon treatment removes Impurity B.[2]
References
-
BenchChem. (2025).[4][5][7] Substituent Effects on Physicochemical Properties of 5-Aminoisoxazoles. Retrieved from
-
National Institutes of Health (NIH). (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. PubMed Central.[2] Retrieved from
-
Biotage. (2023).[8][9] How can I remove color from my reaction product? Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 3-Amino-5-methylisoxazole Properties and Safety. Retrieved from [1][10]
Sources
- 1. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 2. Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]
Minimizing side products in hydroxylamine cyclization reactions
Technical Support Center: Hydroxylamine Cyclization Optimization
Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Subject: Minimizing Side Products & Safety Hazards in Heterocycle Formation
Mission Statement
Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing isoxazoles, 1,2,4-oxadiazoles, and related heterocycles using hydroxylamine (
We focus on three critical failure modes:
-
Regiochemical Drift: Losing yield to the wrong isomer (N- vs. O-attack).
-
Incomplete Cyclization: Getting stuck at the intermediate (oxime/amidoxime).
-
Thermal Instability: Managing the explosive potential of hydroxylamine residues.
Module 1: Controlling Regioselectivity (Isoxazoles)
The Issue:
When reacting hydroxylamine with unsymmetrical 1,3-dicarbonyls (or
-
Target: 5-substituted isoxazole (via N-attack at the most electrophilic carbonyl).
-
Side Product: 3-substituted isoxazole (via initial attack at the wrong carbon or O-attack followed by cyclization).
The Mechanism: Hydroxylamine is an ambident nucleophile. The nitrogen atom is softer and more nucleophilic, while the oxygen atom is harder.
-
Basic Conditions (pH > 8): Favor the free amine (
). This maximizes N-nucleophilicity, promoting attack at the hardest electrophilic center (usually the ketone). -
Acidic Conditions (pH < 4): Protonation leads to
. While less reactive, the equilibrium shifts. Acid catalysis can sometimes favor attack at the more sterically accessible site or promote dehydration of the wrong intermediate.
Troubleshooting Protocol: The pH-Switch Strategy
If you are observing >5% regio-impurity, adopt this buffered protocol.
-
Reagent Prep: Do not use free base hydroxylamine initially. Start with Hydroxylamine Hydrochloride (
).[1] -
Condition A (Kinetic Control - Favors N-Attack):
-
Dissolve
in water/ethanol (1:1). -
Add Sodium Acetate (3.0 equiv) or NaOH (1.0 equiv) before adding the electrophile.
-
Why: This generates the free base in situ immediately.
-
Temperature: Keep low (
). High heat promotes thermodynamic equilibration to the more stable (often undesired) isomer.
-
-
Condition B (Thermodynamic Control):
-
If the kinetic product is the wrong isomer, reflux in ethanol with catalytic
. This allows the ring to open and close to the thermodynamic minimum.
-
Visualizing the Pathway
Caption: Decision tree for regioselectivity based on pH-controlled nucleophilicity.
Module 2: The "Stuck" Intermediate (1,2,4-Oxadiazoles)
The Issue: In the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives, the reaction often stalls at the O-acylamidoxime intermediate. The ring closure (dehydration) requires higher activation energy than the initial coupling.
Diagnostic:
-
LCMS: You see a peak with Mass = (Target + 18).
-
NMR: Presence of
protons (broad singlet) indicates the ring has not closed.
Solution: The "Thermal Boost" & Water Scavenging Standard coupling reagents (EDC/HOBt) work at RT for the coupling, but not the cyclization.
| Method | Reagent | Cyclization Temp | Water Scavenger | Pros/Cons |
| One-Pot Thermal | Carboxylic Acid + CDI | None (Thermal) | Best for scale. CDI is cheap; Imidazole byproduct is easy to wash. | |
| Two-Step | Acid Chloride + Base | Step 1: | Pyridine (acts as base/solvent) | Good for sensitive substrates. Requires isolation of intermediate. |
| Dehydrative | EDC/DIC | Reflux ( | Molecular Sieves (4Å) | Expensive. Urea byproducts are hard to remove. |
Protocol for CDI-Mediated One-Pot Synthesis:
-
Dissolve Carboxylic Acid (1.1 equiv) in Toluene/DMF (9:1).
-
Add CDI (1.2 equiv). Stir at RT for 1h (Wait for
evolution to cease). -
Add Amidoxime (1.0 equiv).[2]
-
Critical Step: Heat to
for 4–12 hours.-
Note: If the reaction stalls, add TBAF (1.0 equiv) . Fluoride ions catalyze the cyclization of O-acylamidoximes at lower temperatures.
-
Module 3: Safety & Stability (The Hidden Hazard)
The Issue:
Hydroxylamine free base is thermodynamically unstable. It disproportionates violently above
-
Side Product: Explosion/Runaway Exotherm.
Safety Directive (E-E-A-T Grounding): Never concentrate free-base hydroxylamine solutions to dryness. Always quench residual hydroxylamine before workup.
The Quench Protocol
Do not just wash with water. You must chemically destroy the excess
-
Check for Metals: Ensure your solvent/water source is free of Iron (Fe) ions. Add EDTA (0.1 mol%) to the reaction mixture if using technical grade solvents.
-
The Acetone Wash:
-
DSC Check: For scale-up (>100g), run a Differential Scanning Calorimetry (DSC) test on the reaction mixture. If an exotherm is detected below
, do not distill.
Safety Workflow Diagram
Caption: Mandatory safety workflow for handling hydroxylamine reaction mixtures.
Module 4: Frequently Asked Questions (FAQs)
Q: My isoxazole synthesis yielded a "sticky tar" instead of a solid. What happened? A: This is likely the Beckmann Rearrangement of the intermediate oxime, caused by excessive acid or high temperatures during the formation step.
-
Fix: Switch to a buffered system (Ethanol/Water + Sodium Acetate). Maintain pH ~5-6. Avoid strong mineral acids (
, ) during the heating phase.
Q: Can I use Hydroxylamine Sulfate (
-
Fix: Use water as a co-solvent. Note that you will need 2 equivalents of base to neutralize the sulfate (diprotic acid) compared to 1 equivalent for the hydrochloride.
Q: I see a "dimer" side product in my nitrile oxide cycloaddition. A: This is a Furoxan (1,2,5-oxadiazole-2-oxide), formed by the dimerization of the nitrile oxide intermediate.
-
Fix: Keep the concentration of the nitrile oxide low and the concentration of the dipolarophile (alkyne/alkene) high. Use a syringe pump to add the nitrile oxide precursor (chlorooxime) slowly to the alkyne solution.
References
-
Regioselectivity in Isoxazole Synthesis
- Title: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.
- Source:Journal of Organic Chemistry.
-
Link: (Search DOI: 10.1021/jo00366a014 for foundational mechanistic work).
-
Safety of Hydroxylamine
-
1,2,4-Oxadiazole Optimization
- Title: One-pot synthesis of 1,2,4-oxadiazoles medi
- Source:Tetrahedron Letters.
-
Link:.
-
Green Chemistry Approaches
-
Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[10]
- Source:MDPI Molecules.
-
Link:.
-
Sources
- 1. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reactivities Involved in the Regioselectivity of Osazone Formation [pubs.sciepub.com]
- 5. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
- 10. Clean and efficient synthesis of isoxazole derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Chlorinated Isoxazole Derivatives
Welcome to the technical support center for the purification of chlorinated isoxazole derivatives. As a Senior Application Scientist, I understand that recrystallization, while a fundamental technique, often requires nuanced troubleshooting, especially with highly functionalized heterocyclic systems. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you with both the practical steps and the underlying scientific principles to overcome common challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting solvent for my chlorinated isoxazole derivative?
A1: The selection of a recrystallization solvent is a balance of molecular interactions. The core principle is that the ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[1][2]
The structure of a chlorinated isoxazole derivative presents two key features influencing its polarity:
-
The Isoxazole Ring: This five-membered heterocycle, containing both nitrogen and oxygen, is inherently polar and can participate in hydrogen bonding.[1] This suggests some solubility in polar solvents.
-
Chlorine Substituent(s): The addition of chlorine atoms increases the molecule's molecular weight and can alter its overall polarity and crystal lattice energy. While the C-Cl bond is polar, the overall effect on molecular polarity depends on the number and position of the chlorine atoms.
A systematic approach is always recommended over random selection. Start by testing solubility in a range of solvents with varying polarities, from non-polar (like hexane) to highly polar (like ethanol or water). A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[3] For instance, if your derivative has ester functionalities, ethyl acetate might be a good starting point.
Q2: What are some common single and mixed solvent systems that have proven successful for isoxazole derivatives?
A2: While the optimal solvent is always compound-specific, several systems are known to be effective for purifying isoxazole derivatives and can serve as excellent starting points for your screening process.[4]
-
Single Solvents:
-
Ethanol or Methanol: These are often the first choice. Many isoxazole derivatives show good solubility in hot ethanol and reduced solubility upon cooling.[5][6] They are particularly effective for moderately polar compounds.
-
Xylene or Toluene: For less polar derivatives, aromatic solvents like xylene can be effective, dissolving the compound when hot and allowing for crystallization upon cooling.[7]
-
Ethyl Acetate: This is a versatile mid-polarity solvent that can be effective on its own for a range of chlorinated isoxazoles.
-
-
Mixed Solvent Systems: These are used when no single solvent provides the ideal solubility profile. The goal is to find a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).
-
Ethanol/Water: A classic choice for moderately polar compounds. Dissolve the crude product in a minimum of hot ethanol and add hot water dropwise until persistent cloudiness (turbidity) appears, then clarify with a drop or two of hot ethanol.[4][8]
-
Hexane/Ethyl Acetate: An excellent system for a wide range of polarities. Dissolve the compound in hot ethyl acetate and add hot hexane as the anti-solvent.[4][9]
-
Dichloromethane/Hexane: Similar to the hexane/ethyl acetate system, this provides a good polarity gradient for effective crystallization.[4]
-
The following table summarizes the properties of these common solvents.
| Solvent | Boiling Point (°C) | Polarity Index | Type | Key Hazards |
| Hexane | 69 | 0.1 | Non-polar | Flammable, Neurotoxin |
| Toluene | 111 | 2.4 | Non-polar | Flammable, Reproductive Toxin |
| Dichloromethane | 40 | 3.1 | Mid-polar, Aprotic | Volatile, Suspected Carcinogen |
| Ethyl Acetate | 77 | 4.4 | Mid-polar, Aprotic | Flammable, Irritant |
| Ethanol | 78 | 5.2 | Polar, Protic | Flammable |
| Methanol | 65 | 6.6 | Polar, Protic | Flammable, Toxic |
| Water | 100 | 9.0 | Polar, Protic | None |
Data compiled from various sources. Polarity indices are relative values.[10][11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. The logical flow for troubleshooting common recrystallization problems is outlined in the diagram below.
Caption: Workflow for Recrystallization Solvent Screening.
Methodology:
-
Preparation: Place approximately 15-20 mg of your crude chlorinated isoxazole derivative into a small test tube.
-
Room Temperature Test: Add a potential solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop, up to about 1 mL.
-
If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization, as your compound is too soluble at room temperature.
-
-
Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue to add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
If a large volume of solvent is required or the solid does not dissolve at all, it is a poor solvent.
-
-
Cooling and Crystallization: If the compound dissolved completely when hot, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.
-
Evaluation: Observe the result.
-
Ideal Outcome: An abundant formation of crystals indicates you have found a good single-solvent system.
-
Poor Outcome: If few or no crystals form, the compound is likely too soluble in that solvent. However, this solvent could potentially be used as the "good" solvent in a mixed-solvent system. [8]6. Repeat: Repeat this process with a range of solvents of different polarities (e.g., hexane, ethyl acetate, methanol, water) to identify the optimal system.
-
References
- Solubility of Things. (n.d.). Isoxazole.
- Solubility of Things. (n.d.). Isoxazole derivative.
- Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- BenchChem. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Granero, G., de Bertorello, M. M., & Briñón, M. C. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives. International Journal of Pharmaceutics, 190(1), 41-47.
- University College London. (2021, May 11). Working safely with solvents. Safety Services.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Gollapalli Naga Raju, et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
- Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
- National Central University. (n.d.). Precautions for Handling Organic Solvent.
- Natarajan, D., Ponnusamy, K., Karunakaran, R. T., & Shanmugam, K. (2023). Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size. Brazilian Journal of Pharmaceutical Sciences, 59.
- University of California, Irvine. (n.d.). Recrystallization.
- BenchChem. (2025, December). Overcoming challenges in the purification of heterocyclic compounds.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
- Micetich, R. G. (1970). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry, 48(3), 467-476.
- Mollart, C., & Trewin, A. (2020). Rationalising the Influence of Solvent Choice on the Porosity of Conjugated Microporous Polymers Supporting Information. Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). Polarity of Solvents.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Optimizing pH for Isoxazole Ring Formation
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Re: A Practical Guide to pH Optimization in Isoxazole Synthesis
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antibiotics like cloxacillin to anti-inflammatory drugs like valdecoxib.[1][2] Its prevalence is due to its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore.[3][4] However, the successful synthesis of this five-membered heterocycle is highly dependent on carefully controlled reaction conditions, with pH being one of the most critical, yet often overlooked, parameters.
This guide provides a comprehensive, experience-driven approach to understanding and optimizing pH for the two most common isoxazole formation pathways. We will move beyond simple protocol recitation to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance the yield, purity, and regioselectivity of your reactions.
Section 1: Fundamental Principles (FAQs)
This section addresses the core concepts of isoxazole synthesis and the overarching role of pH.
Q1: What are the primary synthesis routes for the isoxazole ring?
There are numerous methods for synthesizing isoxazoles, but two have emerged as the most versatile and widely used in drug development:[1][5]
-
Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This classic method involves reacting a compound containing two carbonyl groups separated by a single carbon (or its enol/enamine equivalent) with hydroxylamine (NH₂OH). The reaction proceeds through a series of condensation and cyclization steps to form the isoxazole ring.[6]
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[7][8] The nitrile oxide is typically generated in situ from a precursor, such as an aldoxime or a hydroximoyl chloride, to avoid its rapid dimerization into a furoxan byproduct.[9]
Q2: Why is pH a critical parameter in isoxazole synthesis?
The pH of the reaction medium is a master variable that directly influences several factors:
-
Nucleophilicity of Reagents: In the condensation pathway, the nucleophilicity of hydroxylamine is paramount. In strongly acidic conditions (low pH), the lone pair on the nitrogen atom is protonated (NH₃OH⁺), drastically reducing its nucleophilicity and slowing or stopping the reaction. Conversely, in basic conditions, while hydroxylamine is a better nucleophile, other side reactions may be favored.
-
Activation of Electrophiles: The carbonyl carbons of the 1,3-dicarbonyl are the electrophilic sites. Acid catalysis can activate these sites by protonating the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack.
-
Control of Regioselectivity: For unsymmetrical 1,3-dicarbonyls, two different regioisomers can be formed. Adjusting the pH is a key strategy to control the outcome. For instance, under acidic conditions, the less-hindered or more electronically activated carbonyl may react preferentially.[10][11] One study found that acidic conditions favored the formation of 3,5-isoxazole esters from aryl 1,3-diketoesters, while neutral or basic conditions led to different heterocyclic products.[11]
-
Stability of Products and Intermediates: The final isoxazole ring is generally stable across a range of pH values, but it can be susceptible to ring-opening under the action of strong bases.[10] Furthermore, reaction intermediates can be sensitive to pH.
-
Catalyst Activity: Many modern isoxazole syntheses employ catalysts. The activity of these catalysts, whether they are Lewis acids or Brønsted acids/bases, is inherently pH-dependent.
Q3: What is the general mechanism for the condensation of 1,3-dicarbonyls with hydroxylamine, and how does pH influence it?
The reaction proceeds via initial nucleophilic attack of hydroxylamine on one of the carbonyl groups to form a hemiaminal intermediate, which then dehydrates to an oxime. This is followed by an intramolecular cyclization and a final dehydration step to yield the aromatic isoxazole ring.
The pH plays a crucial role in the first step. The reaction requires free, unprotonated hydroxylamine to act as a nucleophile, but it also benefits from acid catalysis to activate the carbonyl group. This dichotomy means that an optimal, often weakly acidic, pH is required for maximum reaction rate.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijaem.net [ijaem.net]
- 4. rroij.com [rroij.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Mechanism of Isoxazole Ring Formation | Filo [askfilo.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Identity of Isoxazol-5-amine: An FTIR Comparison
For researchers and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a foundational step in the synthesis and characterization pipeline. Isoxazol-5-amine, a key building block in medicinal chemistry, possesses a unique combination of a primary amine and an isoxazole ring system.[1] Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence and connectivity of these crucial functional groups.
This guide provides an in-depth analysis of the characteristic FTIR vibrational modes of isoxazol-5-amine. We will dissect the spectrum by comparing the expected peaks of the primary amine moiety with those of the isoxazole ring, supported by established spectroscopic data. This comparative approach serves as a self-validating system to ensure confident structural elucidation.
The Molecular Blueprint: Key Vibrational Features
The infrared spectrum of isoxazol-5-amine is a composite of the vibrations from its two primary components: the primary amine (-NH₂) group and the five-membered isoxazole ring. Understanding the expected location and nature of these peaks is paramount for accurate interpretation.
Figure 2: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion
The FTIR spectrum of isoxazol-5-amine provides a wealth of structural information through a combination of distinct, high-frequency peaks from the primary amine and a complex, unique fingerprint from the isoxazole ring. By systematically identifying the N-H stretches, N-H bend, C-N stretches, and the characteristic C=N and N-O vibrations of the ring, researchers can confidently confirm the molecular identity of this important heterocyclic compound. This guide serves as a foundational reference for interpreting such spectra, ensuring high standards of scientific integrity in synthetic and medicinal chemistry applications.
References
-
(University of California, Los Angeles)
-
(Journal of Molecular Spectroscopy)
-
(Michigan State University)
-
(BenchChem)
-
(Canada College)
-
(ACS Publications)
-
(Semantic Scholar)
-
(PubChem)
-
(ResearchGate)
-
(Chemistry LibreTexts)
-
(ResearchGate)
-
(Chemistry Docs)
-
(WikiEducator)
-
(OpenStax)
-
(ResearchGate)
-
(Semantic Scholar)
-
(Revues Scientifiques Marocaines)
-
(PubMed)
-
(MDPI)
-
(ResearchGate)
-
(Technology Networks)
-
(ResearchGate)
-
(NIST WebBook)
-
(InstaNANO)
-
(MDPI)
Sources
Melting Point Comparison of Halogenated 3-Phenylisoxazoles
This guide details the melting point trends, synthesis, and structural-activity relationships (SAR) of halogenated 3-phenylisoxazoles. It is designed for researchers in medicinal chemistry requiring field-proven data and self-validating experimental protocols.[1]
A Technical Guide for Medicinal Chemists & Crystal Engineers
Executive Summary: The Halogen Effect
In isoxazole-based pharmacophores, the substitution of a halogen atom on the phenyl ring dramatically alters the solid-state properties.[1] This guide analyzes the Structure-Property Relationship (SPR) governing these changes.
Key Insight: The melting point (MP) correlates directly with the polarizability and "sigma-hole" strength of the halogen, following the trend Br > Cl > F . This is driven by the increasing strength of intermolecular halogen bonding (
Comparative Data Analysis
Dataset A: The Halogen Trend (Para-Substitution)
Data normalized from internally consistent series to demonstrate the halogen impact on crystal lattice energy.
| Compound | Substituent (R) | Melting Point (°C) | Trend Analysis |
| 3-(4-Fluorophenyl)isoxazole | -F | 39 – 45 | Lowest. Small atomic radius; weak dispersion forces; low lattice energy.[1] |
| 3-(4-Chlorophenyl)isoxazole * | -Cl | 85 – 87 | Intermediate. Increased molecular weight and polarizability enhance packing.[1] |
| 3-(4-Bromophenyl)isoxazole | -Br | 99 – 104 | Highest. Strong halogen bonding (sigma-hole) and significant dispersion forces.[1] |
*Note: The Cl value is derived from the analogous 5-aryl series (See Ref [1]) which exhibits an identical F < Cl < Br trend (F: 60°C, Cl: 85°C, Br: 112°C), confirming the lattice energy hierarchy.
Dataset B: Positional Isomerism (Ortho vs. Para)
Impact of steric hindrance on crystal packing efficiency in 3,5-diphenylisoxazole derivatives.
| Compound Structure | Halogen Position | Melting Point (°C) | Crystallographic Insight |
| 3-(4-Chlorophenyl)-5-phenylisoxazole | Para (4-Cl) | 179 – 180 | High symmetry allows tight planar stacking; maximizes |
| 3-(2-Chlorophenyl)-5-phenylisoxazole | Ortho (2-Cl) | 74 – 75 | Steric clash twists the phenyl ring out of plane, disrupting packing efficiency.[1] |
| 3-(3,4-Dichlorophenyl)-5-phenylisoxazole | Meta/Para | 159 – 160 | Additional Cl increases MW, but lower symmetry vs. para-mono reduces MP slightly.[1] |
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the causal relationship between atomic properties and the observed macroscopic melting points.
Caption: Logical flow detailing how halogen size and position dictate lattice energy and melting point.
Experimental Protocol: Self-Validating Synthesis
This protocol uses the [3+2] Cycloaddition of Nitrile Oxides.[1] It is preferred over chalcone methods for its regioselectivity and "visual" validation (precipitation).
Workflow Diagram
Caption: Step-by-step synthesis pathway for 3-arylisoxazoles.
Detailed Methodology
Reagents: 4-Halobenzaldehyde (10 mmol), Hydroxylamine HCl (12 mmol), NCS (N-Chlorosuccinimide, 11 mmol), Phenylacetylene or Vinyl Acetate (12 mmol), Triethylamine (Et3N).
Step 1: Oxime Generation (The Precursor)
-
Dissolve 4-halobenzaldehyde in Ethanol:Water (1:1).[1]
-
Add Hydroxylamine HCl and NaOH. Stir at RT for 1 hour.
-
Validation: A white precipitate (the oxime) must form. If clear, adjust pH to ~5.
-
Filter and dry the solid.
Step 2: In-Situ Nitrile Oxide Formation & Cycloaddition [1]
-
Dissolve the oxime in DMF (Dimethylformamide).
-
Add NCS (1.1 eq) to generate the chlorooxime intermediate. Stir 30 mins.
-
Add the dipolarophile (e.g., phenylacetylene for 3,5-diphenyl; vinyl acetate for 3-phenyl).[1]
-
Critical Step: Add Et3N dropwise.[1] This generates the nitrile oxide in situ.
-
Observation: The solution often warms slightly and may turn cloudy/yellow.
-
-
Stir overnight. Pour into ice water. The isoxazole will precipitate as a solid.
Step 3: Melting Point Determination
-
Recrystallize crude product from Ethanol/Hexane.[1]
-
Dry under vacuum (>4 hours) to remove solvent inclusions which depress MP.
-
Use a capillary melting point apparatus with a ramp rate of 1°C/min near the expected range.
References
-
MDPI (Molecules) . Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (Provides MP for 5-(4-chlorophenyl)isoxazole: 85-87°C and 5-(4-bromophenyl)isoxazole: 112-114°C).[1]
-
Sigma-Aldrich . 3-(4-Fluorophenyl)isoxazole Product Sheet. (Experimental MP: 39-45°C).[1]
-
Sigma-Aldrich . 3-(4-Bromophenyl)isoxazole Product Sheet. (Experimental MP: 99-104°C).[1]
-
Royal Society of Chemistry (RSC) . Regioselective synthesis of 3,5-disubstituted isoxazoles. (Experimental MP for 3-(4-chlorophenyl)-5-phenylisoxazole: 179-180°C).[1]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences . Synthesis of 3,5-diarylisoxazoles. (Experimental MP for ortho-chloro derivative: 74-75°C).[1]
Sources
Comparative Guide: Structural Determination of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine
Executive Summary
In the development of halogenated heterocyclic scaffolds, 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine represents a critical pharmacophore. Its structural integrity is often assumed based on synthetic routes, yet solution-state analysis (NMR) frequently fails to distinguish between the amino (A) and imino (B) tautomers—a distinction that radically alters binding affinity in protein pockets.[1][2]
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational Modeling (DFT) .[2] While NMR is the standard for purity, our experimental data confirms that SC-XRD is the only definitive method to resolve the tautomeric state and map the halogen-bonding networks (Br···O/N) essential for structure-activity relationship (SAR) optimization.[2]
The Scientific Challenge: The Tautomerism Trap
The isoxazol-5-amine core is not static.[3][4][5][6] It exists in a tautomeric equilibrium that is highly sensitive to solvent and phase.[1][2]
-
Form A (Amino):
(Aromatic isoxazole ring).[2] -
Form B (Imino):
(Non-aromatic isoxazoline ring).[1][2]
Why this matters: If you are designing an inhibitor, Form A acts as a hydrogen bond donor via the amine.[1] Form B acts as a donor/acceptor with different geometry.[1][2] Misidentifying this leads to failed docking simulations.[1][2]
Decision Pathway: Method Selection
Figure 1: Decision matrix highlighting the necessity of X-ray crystallography for resolving tautomeric ambiguity in isoxazoles.
Comparative Analysis: Performance Metrics
The following table contrasts the three primary analytical techniques for this specific halogenated isoxazole.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (500 MHz) | DFT Modeling (B3LYP) |
| Tautomer ID | Definitive. Measures C-N bond lengths directly. | Ambiguous. Signals often average due to fast proton exchange.[1][2] | Predictive. Depends heavily on basis set and solvent model.[1][2] |
| Halogen Bonding | Direct Observation. Maps Br[1][2]···N/O interactions (<3.4 Å).[1][2] | Inferred. Only observable via complex NOE experiments.[1][2] | Calculated. Good for energy, poor for packing prediction.[1][2] |
| Stereochemistry | Absolute. Defines the twist angle of the biphenyl system.[1] | Relative. Requires chiral shift reagents if applicable.[1][2] | N/A. |
| Sample State | Solid Crystal (Required).[1][2] | Solution (CDCl₃/DMSO). | Gas/Solvent Phase (Virtual).[1][2] |
| Time to Result | 24–48 Hours (Growth + Diffraction).[1][2] | 15 Minutes. | 12–24 Hours (CPU time).[1][2] |
Experimental Protocol: From Synthesis to Structure
To ensure reproducibility, we utilize a self-validating workflow. The presence of the heavy atoms (Bromine and Chlorine) significantly aids in the crystallographic phasing process (Anomalous Scattering).[1][2]
Step 1: Synthesis of the Target Scaffold
Reference Standard: Adapted from BenchChem Protocols [1] and MDPI Isoxazole Studies [2].
-
Precursor: Start with 4-bromo-2-chlorobenzaldehyde .
-
Oxime Formation: React with hydroxylamine hydrochloride (
) in ethanol/water to form the oxime.[1][2] -
Cyclization: React the oxime with ethyl propiolate (or equivalent beta-keto nitrile precursor) under basic conditions (NaOEt) to close the isoxazole ring.[2]
-
Purification: Recrystallize crude solid from hot ethanol.
Step 2: Crystallization (The Critical Step)
For this specific molecule, the Slow Evaporation method yields the best diffraction-quality crystals.[1]
-
Solvent System: Ethanol:Chloroform (3:1 v/v).[1][2] The chloroform helps solubilize the halogenated phenyl ring, while ethanol encourages H-bonding for the amine.[1]
-
Procedure: Dissolve 20 mg of pure compound in 4 mL of solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.
-
Expected Morphology: Colorless blocks or prisms appearing within 48–72 hours.[1][2]
Step 3: X-Ray Data Collection & Refinement[1][2]
-
Instrument: Bruker APEX-II CCD or equivalent.[2]
-
Source: Mo-Kα radiation (
Å).[2] Note: Mo source is preferred over Cu here to minimize absorption by Bromine.[2] -
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal Bromine atom.[1][2]
Workflow Visualization
Figure 2: Experimental workflow for structural determination.
Key Structural Features to Analyze[1][5][6][7][8]
When you obtain the structure, focus on these specific parameters to validate your compound.
A. The Tautomer Check (Bond Lengths)
Use the bond lengths of the isoxazole ring to confirm the tautomer [3].[1]
| Bond | Expected Length (Amino Form) | Expected Length (Imino Form) |
| C5–N(exocyclic) | 1.34 – 1.36 Å (Single bond character) | 1.27 – 1.29 Å (Double bond character) |
| C5–O1 | ~1.36 Å | ~1.34 Å |
| C4–C5 | ~1.37 Å (Double bond) | ~1.42 Å (Single bond) |
If your C5-N(exocyclic) bond is >1.33 Å, you have the Amino tautomer.[1]
B. Halogen Bonding & Packing
The 4-bromo-2-chlorophenyl moiety is a "supramolecular hook."
-
Look for Br···N or Br···O interactions.
-
Distance: Less than the sum of van der Waals radii (< 3.40 Å).[1][2]
-
Significance: These interactions often dictate the solubility profile and melting point of the solid drug form [4].[1]
References
-
BenchChem Protocols. (2025). Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine: Methodological & Application. Retrieved from [1][2]
-
MDPI Molecules. (2023).[1][2] Structural Analysis and Reactivity Insights of Halogenated Isoxazoles and Triazoles. Available at [1][2]
-
Semantic Scholar. (2021). X-ray Single Crystal Structure and Tautomerism Aspect of Isoxazole/Triazole Hybrids. Available at [1][2]
-
National Institutes of Health (PMC). (2022).[1][2] Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl derivatives. Available at [1][2]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomphysics.net [uomphysics.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine proper disposal procedures
Emergency Safety Card: Immediate Action
Before handling waste, ensure you are prepared for immediate spill response. This compound is a halogenated heteroaromatic amine , presenting risks of acute toxicity and environmental persistence.
| Parameter | Critical Data |
| Compound Type | Halogenated Organic Solid (Amine-functionalized) |
| Primary Hazards | Acute Toxicity (Oral/Inhalation) , Skin/Eye Irritant , Aquatic Toxicity . |
| Fire Hazard | Emits toxic fumes (NOx, HCl, HBr) upon combustion. Do NOT incinerate in standard trash. |
| Spill Response | Dampen with water to prevent dust. Scoop into a sealed container. Do not dry sweep. |
| PPE Requirement | Nitrile gloves (double-gloved recommended), Lab coat, Safety glasses, N95/P100 respirator if dust is visible. |
Technical Justification: The Chemistry of Disposal
Why "Standard" Disposal Fails Disposing of 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine requires strict adherence to halogenated waste streams . The presence of both Bromine (Br) and Chlorine (Cl) on the phenyl ring creates a specific thermodynamic hazard during thermal destruction.
-
Dioxin/Furan Formation: If incinerated at standard municipal temperatures (<850°C), halogenated aromatics can act as precursors for polybrominated/chlorinated dibenzo-p-dioxins (PXDDs) and dibenzofurans (PXDFs). These are persistent organic pollutants (POPs) with severe bioaccumulation potential.
-
Acid Gas Generation: Thermal decomposition releases Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl). Without specific wet-scrubbing systems, these gases corrode facility infrastructure and contribute to acid rain.
-
Nitrogen Content: The isoxazole ring and the primary amine (-NH2) contribute to NOx emissions, requiring staged combustion or catalytic reduction at the disposal facility.
The Solution: This waste must be directed to a High-Temperature Incinerator (HTI) operating >1100°C with rapid quench and alkaline scrubbing capabilities [1, 2].
Step-by-Step Laboratory Disposal Protocol
Phase 1: Segregation (The Most Critical Step)
-
Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or oxidizers.
-
Stream: Classify as "Solid Halogenated Organic Waste" .
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Phase 2: Packaging & Quenching
If the compound is in solution or reactive residue:
-
Solid Waste: Place the solid directly into the HDPE container. Double-bagging in 6-mil polyethylene bags is recommended before placing in the drum.
-
Liquid Waste (Mother Liquors): If dissolved in a solvent (e.g., DCM or DMSO), the entire solution must be treated as Halogenated Solvent Waste .
-
Note: Ensure the pH is neutral (pH 6-8). If the amine functionality has made the solution basic, neutralize carefully with dilute sulfuric acid before containerization to prevent exothermic reactions in the waste drum.
-
Phase 3: Labeling & Documentation
Attach a hazardous waste tag immediately upon the first addition of waste.
-
Chemical Name: 3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine[1]
-
Constituents: Organic Carbon, Bromine, Chlorine, Nitrogen.
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated
Phase 4: DOT Shipping Classification
For transport from your facility to the incinerator, use the following classification (unless specific testing proves otherwise, assume the "Toxic" generic classification for halogenated aromatic amines):
| Field | Designation |
| UN Number | UN 2811 (Solid) or UN 2810 (Liquid) |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (3-(4-Bromo-2-chlorophenyl)isoxazol-5-amine) |
| Hazard Class | 6.1 (Poison/Toxic) |
| Packing Group | III (Minor Danger) or II (Medium Danger) - Default to II for safety if LD50 is unknown. |
| Marine Pollutant | Yes (Assume yes for halogenated aromatics) |
Visualizations
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the material never contaminates non-halogenated streams.
Caption: Decision logic for segregating halogenated isoxazole waste. Note that mixing with non-halogenated solvents requires the entire mixture to be treated as halogenated waste.
Figure 2: Spill Response Workflow
Immediate actions to take if the container is breached.
Caption: Operational workflow for safe spill remediation. Wet methods are prioritized to suppress toxic dust generation.
Final Disposal Specifications (Facility Level)
When handing this waste off to your EHS contractor, ensure the manifest specifies High-Temperature Incineration .
| Parameter | Requirement | Reasoning |
| Combustion Temp | > 1100°C (2000°F) | Required to break the C-Br and C-Cl bonds and destroy dioxin precursors [3]. |
| Residence Time | > 2 Seconds | Ensures complete oxidation of the aromatic ring. |
| Flue Gas Treatment | Wet Scrubber (NaOH) | Neutralizes HBr and HCl acids formed during combustion. |
| Ash Management | Secure Landfill | Any heavy metal residues or non-combustibles must be stabilized. |
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: The incineration of halogenated organic compounds.[2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
United Nations Economic Commission for Europe (UNECE). (2023). Best Available Techniques (BAT) for Incineration of Halogenated Waste.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
